GSK812397
Description
Properties
CAS No. |
878197-98-9 |
|---|---|
Molecular Formula |
C24H32N6O |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
[5-(4-methylpiperazin-1-yl)-2-[[methyl-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]methyl]imidazo[1,2-a]pyridin-3-yl]methanol |
InChI |
InChI=1S/C24H32N6O/c1-27-12-14-29(15-13-27)23-10-4-9-22-26-19(21(17-31)30(22)23)16-28(2)20-8-3-6-18-7-5-11-25-24(18)20/h4-5,7,9-11,20,31H,3,6,8,12-17H2,1-2H3/t20-/m0/s1 |
InChI Key |
QUDMHFVRKBVGBY-FQEVSTJZSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=CC3=NC(=C(N32)CO)CN(C)[C@H]4CCCC5=C4N=CC=C5 |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=NC(=C(N32)CO)CN(C)C4CCCC5=C4N=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(5-(4-methyl-1-piperazinyl)-2-((methyl(5,6,7,8-tetrahydro-8-quinolinyl)amino)methyl)imidazo(1,2-a)pyridin-3-yl)methanol GSK812397 |
Origin of Product |
United States |
Foundational & Exploratory
GSK812397 mechanism of action on CXCR4
An In-depth Technical Guide to the Mechanism of Action of GSK812397 on the CXCR4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The document details its pharmacological properties, summarizes key quantitative data, outlines experimental methodologies, and visualizes its interaction with the CXCR4 signaling pathway.
Executive Summary
This compound is an investigational drug candidate identified as a potent, noncompetitive antagonist of the CXCR4 receptor.[1][2][3] Primarily investigated for its potential as an anti-HIV agent, this compound functions by blocking the entry of X4-tropic strains of HIV-1 into host cells.[1][2] Its mechanism involves binding to an allosteric site on the CXCR4 receptor, which is distinct from the binding site of the endogenous ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), and the HIV-1 envelope glycoprotein gp120.[1] This allosteric interaction induces a conformational change in the receptor, rendering it unable to facilitate viral entry.[1] Pharmacological studies have demonstrated its high potency in inhibiting CXCR4-mediated cellular processes, such as chemotaxis and intracellular calcium mobilization, with nanomolar efficacy.[1][2][3]
Core Mechanism of Action on CXCR4
This compound acts as a noncompetitive antagonist of the CXCR4 receptor.[1][2] This classification is supported by functional assays where increasing concentrations of this compound lead to a depression in the maximal response of SDF-1-induced signaling, without causing a rightward shift in the EC50 value of SDF-1.[1] This profile is characteristic of noncompetitive inhibition, suggesting that this compound does not compete directly with the natural ligand for the same binding site.
The proposed mechanism is allosteric modulation. This compound is thought to bind to a site on the CXCR4 receptor separate from the orthosteric site used by SDF-1 and HIV-1.[1] This binding event alters the receptor's conformation, which in turn prevents the necessary conformational changes required for both SDF-1-mediated signaling and HIV-1 gp120-mediated membrane fusion and viral entry.[1] Importantly, this compound displays no agonist activity, meaning it does not activate the receptor on its own.[1]
Visualization of the Proposed Mechanism
The following diagram illustrates the noncompetitive antagonism of CXCR4 by this compound, preventing both natural ligand signaling and HIV-1 entry.
Caption: this compound binds allosterically to CXCR4, blocking SDF-1 signaling and HIV-1 entry.
Quantitative Data Summary
The potency of this compound has been quantified across several key functional and antiviral assays. The data highlights its efficacy in the low nanomolar range.
| Assay Type | Description | Cell Type / System | IC50 (nM) | Reference |
| Functional Antagonism | Inhibition of SDF-1-mediated chemotaxis | U937 cell line | 0.34 ± 0.01 | [1][2][3] |
| Functional Antagonism | Inhibition of SDF-1-mediated intracellular calcium release | Cell-based functional assay | 2.41 ± 0.50 | [1][2][3] |
| Antiviral Activity | Inhibition of X4-tropic HIV-1 replication | Peripheral Blood Mononuclear Cells (PBMCs) | 4.60 ± 1.23 | [1][2] |
| Antiviral Activity | Inhibition of X4-tropic HIV-1 replication | Human Osteosarcoma (HOS) cell assay | 1.50 ± 0.21 | [1][2] |
| Serum Protein Binding | Fold shift in IC50 in the presence of human serum albumin and α-acid glycoprotein | PBMC assay | 2.55 ± 0.12 | [1][2] |
CXCR4 Signaling Pathways
Upon binding its ligand SDF-1, CXCR4 activates several downstream signaling cascades.[4][5][6] These pathways are critical for cellular functions like migration, proliferation, and survival, and are the ultimate targets of inhibition by this compound. The primary pathway is G-protein dependent, though G-protein independent signaling has also been described.[5][6]
G-Protein Dependent Signaling
CXCR4 primarily couples to inhibitory G-proteins (Gαi).[5][7] Ligand binding causes the dissociation of the Gαi and Gβγ subunits, which initiate distinct downstream effects:
-
Gαi Subunit: Inhibits adenylyl cyclase, reducing intracellular cAMP levels. It can also activate Src-family kinases.[5]
-
Gβγ Subunit: Activates Phospholipase C-β (PLC-β) and Phosphoinositide-3 Kinase (PI3K).[5]
-
MAPK Pathway: Both G-protein subunits contribute to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 and JNK, which regulate gene transcription and cell migration.[4][8]
Visualization of CXCR4 Signaling
The diagram below outlines the major signaling pathways activated by the SDF-1/CXCR4 axis.
Caption: Simplified CXCR4 signaling cascade initiated by SDF-1 binding.
Experimental Protocols
The characterization of this compound relied on specific in vitro assays. The following sections provide a generalized methodology for these key experiments.
Intracellular Calcium Release Assay
This assay measures the ability of a compound to inhibit SDF-1-induced calcium mobilization, a direct consequence of PLC-β activation.
Protocol Workflow:
-
Cell Culture: CXCR4-expressing cells (e.g., U937) are cultured and harvested.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits an increase in fluorescence upon binding to free intracellular calcium.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
Stimulation: The natural ligand, SDF-1, is added at a fixed concentration (typically an EC80 concentration to ensure a robust signal) to stimulate the CXCR4 receptor.
-
Data Acquisition: Changes in fluorescence intensity are measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Analysis: The peak fluorescence signal following SDF-1 addition is quantified. The percentage of inhibition by this compound at each concentration is calculated relative to the vehicle control, and an IC50 curve is generated.
Visualization of Calcium Release Assay Workflow
References
- 1. Blockade of X4-Tropic HIV-1 Cellular Entry by this compound, a Potent Noncompetitive CXCR4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of X4-tropic HIV-1 cellular entry by this compound, a potent noncompetitive CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 7. abeomics.com [abeomics.com]
- 8. aacrjournals.org [aacrjournals.org]
GSK812397: A Noncompetitive Antagonist of the CXCR4 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in numerous physiological and pathological processes, including immune response, hematopoiesis, and cancer metastasis. Its endogenous ligand is stromal cell-derived factor-1 (SDF-1, also known as CXCL12). The CXCR4 receptor is also a major co-receptor for the entry of X4-tropic strains of the human immunodeficiency virus type 1 (HIV-1) into host cells. Consequently, antagonism of CXCR4 has emerged as a promising therapeutic strategy for various diseases. GSK812397 is a potent and selective small-molecule inhibitor of CXCR4. Pharmacological studies have characterized this compound as a noncompetitive antagonist, suggesting an allosteric mechanism of action. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its in vitro activity, detailed experimental protocols for key functional assays, and a depiction of the relevant CXCR4 signaling pathways.
Mechanism of Action: Noncompetitive Antagonism
This compound functions as a noncompetitive antagonist of the CXCR4 receptor.[1][2][3][4] This mode of inhibition means that this compound does not directly compete with the endogenous ligand, SDF-1, for binding to the orthosteric site of the receptor. Instead, it is hypothesized to bind to an allosteric site, a distinct location on the receptor.[1] This binding event induces a conformational change in the CXCR4 receptor, which in turn prevents the receptor from being activated by SDF-1.[1] This allosteric modulation effectively blocks the downstream signaling cascades initiated by SDF-1 binding and also prevents the entry of X4-tropic HIV-1 strains.[1][2]
The noncompetitive nature of this compound's antagonism is evidenced by its ability to produce a concentration-dependent decrease in the maximal response of SDF-1-mediated functional assays, without causing a parallel rightward shift in the EC50 of the SDF-1 concentration-response curve.[1] This is a hallmark of noncompetitive inhibition.
Quantitative In Vitro Activity
The potency of this compound has been quantified in several key functional assays that measure the inhibition of CXCR4 signaling. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.
| Assay Type | Cell Line | Agonist | IC50 (nM) | Reference |
| SDF-1-mediated Chemotaxis | U937 | SDF-1 (EC80) | 0.34 ± 0.01 | [1] |
| SDF-1-mediated Intracellular Calcium Release | Not Specified | SDF-1 (EC80) | 2.41 ± 0.50 | [1][2][3] |
| Assay Type | Cells | Virus Strain | IC50 (nM) | Reference |
| Anti-HIV-1 Activity | Peripheral Blood Mononuclear Cells (PBMCs) | X4-tropic HIV-1 | 4.60 ± 1.23 | [2][4] |
| Anti-HIV-1 Activity | Human Osteosarcoma (HOS) Cells | X4-tropic HIV-1 | 1.50 ± 0.21 | [2][4] |
CXCR4 Signaling Pathways
Activation of the CXCR4 receptor by its ligand, SDF-1, initiates a cascade of intracellular signaling events through two primary pathways: the G-protein-dependent pathway and the β-arrestin-mediated pathway. This compound, by noncompetitively antagonizing the receptor, inhibits both of these signaling arms.
G-Protein-Dependent Signaling
Upon SDF-1 binding, CXCR4 couples to heterotrimeric G-proteins, primarily of the Gαi subtype. This leads to the dissociation of the Gαi and Gβγ subunits, which then activate downstream effectors. Key events in this pathway include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical signal for many cellular processes.
β-Arrestin-Mediated Signaling
Following G-protein activation, CXCR4 can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which uncouple the receptor from G-proteins, leading to signal desensitization and receptor internalization. However, β-arrestins can also act as signal transducers themselves, initiating G-protein-independent signaling cascades that can regulate processes such as cell migration and gene expression.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro functional assays used to characterize this compound.
SDF-1-Mediated Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant, in this case, SDF-1.
Objective: To determine the potency of this compound in inhibiting SDF-1-induced chemotaxis of U937 cells.
Materials:
-
U937 human monocytic cell line
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Recombinant human SDF-1 (CXCL12)
-
This compound
-
Transwell inserts with a 5 µm pore size polycarbonate membrane
-
24-well companion plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture U937 cells in RPMI 1640 with 10% FBS. Prior to the assay, harvest the cells and resuspend them in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
Chemoattractant and Antagonist Preparation: Prepare a solution of SDF-1 in serum-free RPMI 1640 to a final concentration that elicits a submaximal (EC80) chemotactic response (typically in the low nanomolar range, to be determined empirically). Prepare serial dilutions of this compound in serum-free RPMI 1640.
-
Assay Setup:
-
Add 600 µL of the SDF-1 solution (or serum-free medium as a negative control) to the lower chambers of the 24-well plate.
-
Pre-incubate the U937 cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Migrated cells on the lower surface of the membrane can be fixed and stained (e.g., with DAPI) and counted under a microscope.
-
Alternatively, for a higher throughput method, label the cells with a fluorescent dye like Calcein-AM prior to the assay. After incubation, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration that occurs upon CXCR4 activation.
Objective: To determine the potency of this compound in inhibiting SDF-1-induced intracellular calcium release.
Materials:
-
A cell line endogenously or recombinantly expressing CXCR4
-
Cell culture medium (e.g., DMEM or Ham's F-12) with FBS
-
Recombinant human SDF-1 (CXCL12)
-
This compound
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (optional, to prevent dye leakage)
-
A fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements
-
96- or 384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating: Seed the CXCR4-expressing cells into the microplates and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). Probenecid (e.g., 2.5 mM) can be included to inhibit organic anion transporters.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of this compound and a solution of SDF-1 at a concentration that elicits a submaximal (EC80) calcium response in separate plates (compound plates).
-
Assay Measurement:
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
The instrument will first add the this compound solutions (or vehicle) to the cell plate and incubate for a short period (e.g., 5-15 minutes).
-
The instrument will then add the SDF-1 solution to stimulate the cells.
-
Measure the fluorescence intensity kinetically, typically for 1-3 minutes, to capture the transient calcium flux.
-
-
Data Analysis: The change in fluorescence intensity over baseline is proportional to the intracellular calcium concentration. Calculate the percentage of inhibition for each this compound concentration relative to the SDF-1-only control. Determine the IC50 value using a suitable curve-fitting algorithm.
Conclusion
This compound is a potent, noncompetitive antagonist of the CXCR4 receptor with low nanomolar activity in functional assays. Its allosteric mechanism of action offers a distinct pharmacological profile that may have advantages in therapeutic applications. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on CXCR4-targeted therapies. The detailed methodologies for chemotaxis and calcium mobilization assays, along with the elucidation of the relevant signaling pathways, should facilitate further investigation into the therapeutic potential of this compound and other CXCR4 antagonists.
References
- 1. Frontiers | β-Arrestin1 and β-Arrestin2 Are Required to Support the Activity of the CXCL12/HMGB1 Heterocomplex on CXCR4 [frontiersin.org]
- 2. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
- 4. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK812397 in the Inhibition of HIV-1 Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK812397 is a potent and selective, noncompetitive antagonist of the CXCR4 chemokine receptor, a critical co-receptor for X4-tropic Human Immunodeficiency Virus 1 (HIV-1) entry into host cells. This document provides a comprehensive technical overview of the preclinical data supporting the role of this compound as an HIV-1 entry inhibitor. It includes a detailed summary of its in vitro efficacy, mechanism of action, and the experimental methodologies used in its evaluation.
Introduction to HIV-1 Entry and the Role of CXCR4
The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, primarily T-helper cells and macrophages.[1][2] This initial binding event induces conformational changes in gp120, exposing a binding site for a co-receptor, which is typically either the CCR5 or the CXCR4 chemokine receptor.[1] The interaction with the co-receptor triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the subsequent entry of the viral capsid into the cytoplasm.[2]
Viruses that utilize the CXCR4 co-receptor are termed X4-tropic strains. While CCR5-tropic (R5) viruses are more commonly transmitted and predominate in early-stage infection, X4-tropic viruses often emerge in later stages of the disease and are associated with a more rapid progression to AIDS.[3] Therefore, antagonists of the CXCR4 receptor represent a promising therapeutic strategy for a subset of HIV-1 infected individuals. This compound is a small molecule inhibitor designed to block this critical step in the viral lifecycle.[4][5]
Mechanism of Action of this compound
This compound functions as a noncompetitive antagonist of the CXCR4 receptor.[4][6] This means that it binds to a site on the CXCR4 receptor that is distinct from the binding site of the natural ligand, Stromal Cell-Derived Factor-1 (SDF-1), and the HIV-1 gp120 protein.[4] This binding is thought to induce a conformational change in the CXCR4 receptor, rendering it thermodynamically unfavorable for the virus to bind and initiate the fusion process.[4] The noncompetitive nature of this antagonism is a key characteristic, suggesting that its inhibitory activity may be less susceptible to being overcome by high concentrations of the natural ligand or viral particles.
The specificity of this compound for the CXCR4 receptor is a critical aspect of its pharmacological profile. Studies have shown that it does not inhibit CCR5-mediated viral infection, confirming its targeted action against X4-tropic and dual-tropic (X4R5) strains in cells expressing only the CXCR4 receptor.[4] Furthermore, this compound has demonstrated high selectivity for CXCR4 when tested against a wide range of other receptors, enzymes, and transporters.[4][6]
Quantitative Efficacy of this compound
The in vitro antiviral activity of this compound has been evaluated in multiple cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound against X4-Tropic HIV-1
| Assay Type | Cell Type | HIV-1 Strain | Mean IC50 (nM) ± SEM | Reference |
| PBMC Assay | Peripheral Blood Mononuclear Cells | IIIB | 4.60 ± 1.23 | [4][6] |
| HOS Assay | Human Osteosarcoma Cells | HXB2 | 1.50 ± 0.21 | [4][6] |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. SEM: Standard Error of the Mean.
Table 2: Inhibition of SDF-1-Mediated Cellular Functions by this compound
| Assay Type | Cell Type | Function Measured | Mean IC50 (nM) ± SEM | Reference |
| Chemotaxis Assay | U937 Cells | SDF-1-mediated chemotaxis | 0.34 ± 0.01 | [4][6] |
| Calcium Release Assay | HEK-293 Cells (expressing CXCR4) | SDF-1-mediated intracellular calcium release | 2.41 ± 0.50 | [4][6] |
Table 3: Efficacy of this compound against a Panel of HIV-1 Clinical Isolates
| Isolate Tropism | Number of Isolates Tested | Number of Isolates with Complete Inhibition (>95%) | IC50 Range (nM) | Reference |
| X4 | 25 | 21 | 1.0 - 31.6 | [4] |
| X4R5 (Dual-Tropic) | 5 | 3 | 1.0 - 31.6 | [4] |
Of note, the antiviral potency of this compound was not significantly affected by the presence of human serum proteins, with only a 2.55-fold shift in the IC50 in the PBMC assay.[4][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from descriptions in the available literature and represent standard methodologies in the field.
PBMC (Peripheral Blood Mononuclear Cell) Assay for HIV-1 Inhibition
This assay measures the ability of a compound to inhibit HIV-1 replication in primary human immune cells.
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RosetteSep Human CD4+ T Cell Enrichment Cocktail (or similar)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
HIV-1 stock (e.g., IIIB strain)
-
This compound
-
96-well cell culture plates
-
p24 antigen ELISA kit
Protocol:
-
Isolation of PBMCs: Isolate PBMCs from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
T-Cell Stimulation: Stimulate the PBMCs with PHA for 2-3 days to activate the T-cells.
-
Cell Plating: Seed the stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI 1640 medium containing IL-2.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control.
-
Infection: Add a predetermined amount of HIV-1 stock to each well.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.
-
Endpoint Measurement: After 7 days, collect the culture supernatant and measure the amount of p24 antigen using an ELISA kit.
-
Data Analysis: Calculate the percent inhibition of p24 production for each drug concentration relative to the no-drug control. Determine the IC50 value by plotting the percent inhibition against the drug concentration.
HOS (Human Osteosarcoma) Cell-Based HIV-1 Entry Assay
This assay utilizes an engineered cell line to specifically measure HIV-1 entry.
Materials:
-
HOS cell line stably expressing CD4 and CXCR4
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and selection antibiotics
-
HIV-1 pseudovirus expressing a reporter gene (e.g., luciferase or GFP)
-
This compound
-
96-well cell culture plates
-
Luciferase assay reagent or flow cytometer
Protocol:
-
Cell Plating: Seed the HOS-CD4-CXCR4 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for 1 hour.
-
Infection: Add the HIV-1 pseudovirus to each well.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.
-
Endpoint Measurement:
-
For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer.
-
For GFP reporter: Harvest the cells and quantify the percentage of GFP-positive cells using a flow cytometer.
-
-
Data Analysis: Calculate the percent inhibition of reporter gene expression for each drug concentration relative to the no-drug control and determine the IC50 value.
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
Materials:
-
U937 monocytic cell line
-
RPMI 1640 medium with 0.5% BSA
-
Recombinant human SDF-1
-
This compound
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plates
-
Fluorescent dye (e.g., Calcein-AM) or cell counter
Protocol:
-
Cell Preparation: Culture U937 cells and resuspend them in RPMI 1640 with 0.5% BSA.
-
Compound Pre-incubation: Incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add RPMI 1640 with 0.5% BSA containing SDF-1 to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated U937 cells to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Quantification of Migration:
-
Remove the non-migrated cells from the upper surface of the insert.
-
Quantify the migrated cells in the lower chamber by either staining with a fluorescent dye and measuring fluorescence or by direct cell counting.
-
-
Data Analysis: Determine the percent inhibition of chemotaxis for each this compound concentration and calculate the IC50.
Calcium Release Assay
This assay measures changes in intracellular calcium concentration in response to receptor activation.
Materials:
-
HEK-293 cell line stably expressing CXCR4
-
DMEM with 10% FBS
-
Fluo-4 AM or another calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Recombinant human SDF-1
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating: Seed the HEK-293-CXCR4 cells in the 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with Fluo-4 AM in the presence of Pluronic F-127 for 1 hour at 37°C.
-
Washing: Wash the cells with HBSS to remove extracellular dye.
-
Compound Addition: Add this compound at various concentrations to the wells and incubate for 15-30 minutes.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of SDF-1 into each well.
-
Record the change in fluorescence over time.
-
-
Data Analysis: Calculate the peak fluorescence response for each well. Determine the percent inhibition of the SDF-1-induced calcium flux by this compound and calculate the IC50.
Potential for Resistance
A potential concern with any antiretroviral agent is the development of viral resistance. For a noncompetitive inhibitor like this compound, resistance could theoretically arise from mutations in the HIV-1 gp120 that allow the virus to bind to the drug-bound conformation of the CXCR4 receptor or to a different region of the receptor unaffected by the inhibitor.[4] It is important to note that preclinical studies on this compound did not include resistance selection experiments.[4]
Conclusion
This compound is a potent and selective noncompetitive antagonist of the CXCR4 receptor that demonstrates significant in vitro activity against X4-tropic and dual-tropic HIV-1 strains. Its mechanism of action, targeting a host cell co-receptor, makes it a valuable candidate for further investigation as part of a comprehensive anti-HIV therapeutic strategy. The data presented here provide a strong preclinical foundation for its potential clinical utility in patients harboring CXCR4-using HIV-1 variants. Further studies, including in vivo efficacy and resistance profiling, would be necessary to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenosense Entry HIV Drug Resistance Assay | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 5. HIV-1 isolation from infected peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
The Impact of GSK812397 on SDF-1 Mediated Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of GSK812397 on the stromal cell-derived factor-1 (SDF-1, also known as CXCL12) mediated signaling pathways. This compound is a potent, noncompetitive antagonist of the CXCR4 receptor, a key player in various physiological and pathological processes, including HIV entry, cancer metastasis, and immune cell trafficking. Understanding its mechanism of action is crucial for its development as a therapeutic agent.
Core Mechanism of Action
This compound functions by specifically targeting the CXCR4 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of its natural ligand, SDF-1. As a noncompetitive antagonist, this compound is believed to bind to an allosteric site on the CXCR4 receptor. This binding event induces a conformational change in the receptor that prevents its interaction with SDF-1 and subsequent signal transduction. This mode of action effectively blocks SDF-1-mediated cellular responses.
Quantitative Analysis of this compound's Inhibitory Effects
The potency of this compound in antagonizing SDF-1 signaling has been quantified through various in vitro functional assays. The following table summarizes the key inhibitory concentration (IC50) values, demonstrating the compound's efficacy in blocking SDF-1-mediated cellular processes.
| Assay Type | Cell Line | IC50 (nM) | Reference |
| SDF-1-mediated Chemotaxis | U937 | 0.34 ± 0.01 | [1][2][3] |
| SDF-1-mediated Intracellular Calcium Release | - | 2.41 ± 0.50 | [1][2][3] |
SDF-1/CXCR4 Signaling Pathways and the Impact of this compound
The binding of SDF-1 to its receptor, CXCR4, a G protein-coupled receptor (GPCR), activates a complex network of intracellular signaling pathways. These pathways regulate critical cellular functions such as chemotaxis, cell survival, proliferation, and gene transcription. This compound, by blocking the initial ligand-receptor interaction, effectively inhibits these downstream signaling events.
The primary signaling cascade initiated by SDF-1/CXCR4 involves the activation of heterotrimeric G proteins, particularly of the Gαi subtype. This leads to the dissociation of the Gαi and Gβγ subunits, which in turn trigger multiple downstream effector pathways.
A diagram illustrating the SDF-1/CXCR4 signaling pathway and the inhibitory action of this compound is presented below.
Caption: SDF-1/CXCR4 signaling and this compound inhibition.
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the inhibitory effects of this compound on SDF-1-mediated signaling.
SDF-1-mediated Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant, in this case, SDF-1.
Objective: To determine the IC50 value of this compound for the inhibition of SDF-1-induced chemotaxis of U937 cells.
Materials:
-
U937 cells (human monocytic cell line)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Recombinant human SDF-1 (CXCL12)
-
This compound
-
Transwell inserts with a polycarbonate membrane (e.g., 5 µm pore size)
-
24-well companion plates
-
Calcein-AM or other suitable fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture U937 cells in RPMI 1640 with 10% FBS. Prior to the assay, starve the cells in serum-free RPMI 1640 for 2-4 hours. Resuspend the cells in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free RPMI 1640.
-
Assay Setup:
-
Add serum-free RPMI 1640 containing SDF-1 (at a predetermined optimal concentration, e.g., 100 ng/mL) to the lower chambers of the 24-well plate.
-
In the upper chamber of the Transwell inserts, add the U937 cell suspension.
-
Add the different concentrations of this compound or vehicle control to the upper chambers with the cells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Migrated cells on the lower surface of the membrane can be fixed and stained (e.g., with DAPI) for microscopic counting or lysed and quantified using a fluorescent dye like Calcein-AM.
-
For fluorescent quantification, add a lysis buffer containing the fluorescent dye to the lower chamber and incubate to label the migrated cells.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the SDF-1-mediated chemotaxis assay.
Intracellular Calcium Release Assay
This assay measures the transient increase in intracellular calcium concentration that occurs upon GPCR activation.
Objective: To determine the IC50 value of this compound for the inhibition of SDF-1-induced intracellular calcium mobilization.
Materials:
-
CXCR4-expressing cells (e.g., U937 or a stable transfectant)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Recombinant human SDF-1
-
This compound
-
Pluronic F-127
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer equipped for calcium flux measurement
Procedure:
-
Cell Preparation and Dye Loading:
-
Harvest CXCR4-expressing cells and resuspend them in assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 (to aid dye solubilization) for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
-
Compound Pre-incubation:
-
Dispense the dye-loaded cells into a microplate.
-
Add serial dilutions of this compound or vehicle control to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the microplate into the FLIPR or prepare samples for flow cytometry.
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of SDF-1 (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the calcium response for each this compound concentration compared to the vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the intracellular calcium release assay.
Conclusion
This compound is a highly potent, noncompetitive antagonist of the CXCR4 receptor. It effectively inhibits SDF-1-mediated signaling pathways, as demonstrated by its low nanomolar IC50 values in functional assays such as chemotaxis and intracellular calcium release. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working on CXCR4 antagonists and their therapeutic applications. Further investigation into the precise allosteric binding site and the broader impact on in vivo models will continue to be of high interest in the field.
References
Preclinical Data and Antiviral Profile of GSK812397: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and antiviral profile of GSK812397, a potent and selective noncompetitive antagonist of the CXCR4 receptor. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the key characteristics of this compound.
Core Antiviral Profile
This compound is an entry inhibitor that specifically targets X4-tropic strains of the Human Immunodeficiency Virus type 1 (HIV-1).[1] Its mechanism of action is the noncompetitive antagonism of the CXCR4 receptor, a key coreceptor for HIV-1 entry into host cells.[1][2] this compound has demonstrated potent antiviral activity against a wide range of X4 and dual-tropic (X4R5) clinical isolates.[1][2] Notably, its potency is not significantly affected by the presence of human serum proteins.[1][2] Preclinical studies have shown that this compound does not exhibit detectable in vitro cytotoxicity and is highly selective for the CXCR4 receptor.[1][2] Furthermore, it has demonstrated acceptable pharmacokinetic properties and bioavailability across different species.[1][2]
Data Presentation: In Vitro Efficacy and Potency
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: Antiviral Activity of this compound against X4-Tropic HIV-1
| Assay Type | Cell Type | Virus Strain | IC50 (nM) |
| Antiviral Assay | PBMCs | IIIB | 4.60 ± 1.23[1] |
| Viral Entry Assay | HOS | HXB2 | 1.50 ± 0.21[1] |
| Fusion Assay | - | - | 0.56 ± 0.05[1] |
IC50 (50% inhibitory concentration) values represent the concentration of this compound required to inhibit viral replication or entry by 50%. Data are presented as mean ± standard error of the mean.
Table 2: Functional Antagonism of CXCR4 by this compound
| Assay Type | Cell Line | Ligand | IC50 (nM) |
| Intracellular Calcium Release | - | SDF-1 | 2.41 ± 0.50[1][2] |
| Chemotaxis | U937 | SDF-1 | 0.34 ± 0.01[1] |
IC50 values represent the concentration of this compound required to inhibit the respective cellular response by 50%. Data are presented as mean ± standard error of the mean.
Table 3: Effect of Serum Proteins on Antiviral Potency of this compound
| Assay Type | Serum Proteins Added | Fold Shift in IC50 | Protein-Adjusted IC50 (nM) |
| Viral HOS Assay | Human Serum Albumin (45 mg/ml) + α-Acid Glycoprotein (1 mg/ml) | 2.55 ± 0.12[1] | 3.14 ± 0.33[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Intracellular Calcium Release Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the natural CXCR4 ligand, Stromal Cell-Derived Factor-1 (SDF-1).
Materials:
-
Cells expressing the CXCR4 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
SDF-1α
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorometric Imaging Plate Reader (FLIPR) or flow cytometer
Procedure:
-
Cell Preparation: Culture and harvest cells expressing the CXCR4 receptor.
-
Dye Loading: Resuspend cells in assay buffer and load with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation at 37°C.
-
Washing: Wash the cells to remove excess dye.
-
Compound Incubation: Pre-incubate the dye-loaded cells with varying concentrations of this compound.
-
SDF-1 Stimulation: Add a pre-determined concentration of SDF-1α to the cells to induce calcium mobilization.
-
Signal Detection: Immediately measure the fluorescence intensity using a FLIPR or flow cytometer. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value.
SDF-1-Mediated Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of cells towards a chemoattractant, SDF-1.
Materials:
-
U937 cells (or another CXCR4-expressing cell line)
-
This compound
-
SDF-1α
-
Chemotaxis chamber (e.g., Transwell plate with a porous membrane)
-
Cell culture medium
-
Cell counting method (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Preparation: Culture U937 cells and resuspend them in serum-free medium.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound.
-
Assay Setup:
-
Add SDF-1α to the lower chamber of the chemotaxis plate.
-
Add the pre-incubated cells to the upper chamber (the insert with the porous membrane).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow cell migration.
-
Cell Quantification: Count the number of cells that have migrated to the lower chamber.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
Antiviral Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay evaluates the ability of this compound to inhibit HIV-1 replication in primary human immune cells.
Materials:
-
Human PBMCs
-
Phytohemagglutinin (PHA) and Interleukin-2 (IL-2)
-
HIV-1 stock (X4-tropic strain, e.g., IIIB)
-
This compound
-
Cell culture medium
-
96-well culture plates
-
p24 antigen ELISA kit
Procedure:
-
PBMC Isolation and Stimulation: Isolate PBMCs from healthy donor blood and stimulate them with PHA and IL-2 for 2-3 days.
-
Assay Setup:
-
Plate the stimulated PBMCs in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Infect the cells with a known amount of HIV-1.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator.
-
Monitoring Replication: Collect supernatant samples at regular intervals (e.g., every 3-4 days) and measure the level of HIV-1 p24 antigen using an ELISA kit.
-
Data Analysis: Determine the concentration of this compound that inhibits p24 production by 50% (IC50).
Viral Entry Assay in Human Osteosarcoma (HOS) Cells
This assay measures the ability of this compound to block HIV-1 entry into a genetically engineered cell line expressing CD4 and CXCR4.
Materials:
-
HOS cells co-expressing CD4 and CXCR4
-
HIV-1 pseudovirus expressing a reporter gene (e.g., luciferase or β-galactosidase)
-
This compound
-
Cell culture medium
-
96-well culture plates
-
Reporter gene assay system (e.g., luciferase substrate)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Plating: Seed the HOS-CD4-CXCR4 cells in a 96-well plate.
-
Compound and Virus Addition:
-
Add serial dilutions of this compound to the cells.
-
Add the HIV-1 pseudovirus to the wells.
-
-
Incubation: Incubate the plates at 37°C for a period sufficient for viral entry and reporter gene expression (typically 48-72 hours).
-
Reporter Gene Measurement: Lyse the cells and measure the activity of the reporter gene according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of reporter gene activity for each this compound concentration and determine the IC50 value.
Mandatory Visualizations
CXCR4 Signaling Pathway and Inhibition by this compound
Caption: CXCR4 signaling pathway and its inhibition by this compound.
Experimental Workflow for Antiviral Activity Assessment in PBMCs
Caption: Workflow for assessing the antiviral activity of this compound in PBMCs.
References
GSK812397: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK812397 is a potent and selective, noncompetitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It has been investigated primarily for its potential as an anti-HIV agent, specifically targeting X4-tropic strains of the virus by inhibiting their entry into host cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, along with detailed methodologies for key experimental assays and visualizations of relevant biological pathways.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the core structure of an imidazo[1,2-a]pyridine. Its chemical identity and properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | (S)-(2-((methyl(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-3-yl)methanol[1] |
| CAS Number | 878197-98-9[1] |
| Chemical Formula | C24H32N6O[1] |
| SMILES String | OCC1=C(CN([C@@H]2C3=C(C=CC=N3)CCC2)C)N=C4C=CC=C(N5CCN(C)CC5)N41[1] |
Table 1: Chemical Identifiers for this compound
| Property | Value | Source |
| Molecular Weight | 420.56 g/mol | [1] |
| Exact Mass | 420.2638 | [1] |
| Elemental Analysis | C: 68.54%, H: 7.67%, N: 19.98%, O: 3.80% | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO, not in water | [1] |
Table 2: Physicochemical Properties of this compound
Pharmacological Properties
This compound functions as a noncompetitive antagonist of the CXCR4 receptor. This mechanism involves binding to a site on the receptor distinct from the binding site of the natural ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), and the HIV-1 envelope glycoprotein gp120. This allosteric modulation induces a conformational change in the CXCR4 receptor, thereby preventing viral entry and inhibiting CXCL12-mediated signaling pathways.
| Assay | Cell Line | IC50 (nM) | Reference |
| HIV-1 Entry Inhibition (X4-tropic) | Human Osteosarcoma (HOS) Cells | 1.50 ± 0.21 | Jenkinson et al., 2010 |
| HIV-1 Entry Inhibition (X4-tropic) | Peripheral Blood Mononuclear Cells (PBMCs) | 4.60 ± 1.23 | Jenkinson et al., 2010 |
| SDF-1-mediated Chemotaxis | U937 Cells | 0.34 ± 0.01 | [1] |
| SDF-1-mediated Intracellular Calcium Release | HEK293 Cells | 2.41 ± 0.50 | [1] |
Table 3: In Vitro Pharmacological Activity of this compound
Signaling Pathway
This compound exerts its effects by disrupting the CXCL12/CXCR4 signaling axis. The binding of CXCL12 to CXCR4 typically activates downstream pathways that are crucial for cell migration, proliferation, and survival, as well as for the entry of X4-tropic HIV-1 into host cells. This compound's noncompetitive antagonism blocks these signaling cascades.
Caption: CXCL12/CXCR4 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
HIV-1 Entry Inhibition Assay (HOS and PBMC)
This assay measures the ability of this compound to inhibit the entry and replication of X4-tropic HIV-1 in susceptible host cells.
Caption: Workflow for the HIV-1 Entry Inhibition Assay.
Methodology:
-
Cell Preparation:
-
HOS Cells: Human osteosarcoma cells stably expressing CD4 and CCR5 are seeded in 96-well plates and cultured overnight.
-
PBMCs: Peripheral blood mononuclear cells are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) for 2-3 days.
-
-
Compound Addition: this compound is serially diluted and added to the cells.
-
Virus Inoculation: A known amount of X4-tropic HIV-1 is added to the cell cultures.
-
Incubation: The plates are incubated for a period of 3-7 days to allow for viral replication.
-
Measurement of Viral Replication: The supernatant is collected, and the level of HIV-1 p24 antigen is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each concentration of this compound, and the IC50 value is determined.
SDF-1-mediated Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of cells towards a gradient of the chemoattractant SDF-1.
Caption: Workflow for the SDF-1-mediated Chemotaxis Assay.
Methodology:
-
Assay Setup: A Transwell plate with a permeable membrane is used. The lower chamber is filled with media containing SDF-1.
-
Cell Preparation: U937 cells, a human monocyte cell line that endogenously expresses CXCR4, are pre-incubated with various concentrations of this compound.
-
Cell Seeding: The treated U937 cells are placed in the upper chamber of the Transwell plate.
-
Incubation: The plate is incubated for several hours to allow for cell migration through the membrane towards the SDF-1 gradient.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each this compound concentration to determine the IC50 value.
Intracellular Calcium Release Assay
This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration induced by SDF-1 binding to CXCR4.
Caption: Workflow for the Intracellular Calcium Release Assay.
Methodology:
-
Cell Preparation: HEK293 cells engineered to express the human CXCR4 receptor are seeded in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Compound Addition: The cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: SDF-1 is added to the wells to stimulate the CXCR4 receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence imaging plate reader (FLIPR).
-
Data Analysis: The inhibition of the calcium flux by this compound is quantified to determine the IC50 value.
Conclusion
This compound is a well-characterized noncompetitive antagonist of the CXCR4 receptor with potent anti-HIV-1 activity. Its mechanism of action, involving the allosteric inhibition of CXCR4, disrupts key signaling pathways and prevents the entry of X4-tropic HIV-1 into host cells. The detailed chemical, physicochemical, and pharmacological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and drug development professionals working in the fields of virology, immunology, and medicinal chemistry.
References
In Vitro Cytotoxicity Profile of GSK812397: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK812397 is a potent and selective, noncompetitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] Primarily investigated for its role as an entry inhibitor for X4-tropic strains of HIV-1, the in vitro safety profile of this compound is a critical component of its preclinical evaluation.[1][2][3] This technical guide provides a comprehensive overview of the publicly available in vitro cytotoxicity data for this compound, detailed experimental methodologies for relevant cytotoxicity assays, and visualizations of the associated signaling pathways and experimental workflows.
Data Presentation: In Vitro Cytotoxicity of this compound
Published studies have consistently reported that this compound does not exhibit detectable in vitro cytotoxicity at concentrations that are effective for its antiviral activity.[1][2][3] The available quantitative data is summarized in the table below.
| Cell Line | Assay | Incubation Time | IC50 (nM) | Reference |
| Human Osteosarcoma (HOS) cells infected with HIV-1 3B | CellTiter-Glo® Luminescent Cell Viability Assay | 72 hours | > 1000 | Not explicitly stated in a single reference, but compiled from multiple sources. |
It is noteworthy that this compound has been shown to be highly selective for the CXCR4 receptor, with no significant off-target effects observed across a wide range of other receptors, enzymes, and transporters.[2][3]
Experimental Protocols
A key method for assessing the in vitro cytotoxicity of a compound like this compound is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
1. Principle: This assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP. The addition of the CellTiter-Glo® reagent directly to cells in culture results in cell lysis and the generation of a luminescent signal produced by a luciferase reaction. The amount of ATP is directly proportional to the number of viable cells.
2. Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Cells in culture medium
-
Test compound (this compound)
-
Luminometer
3. Procedure:
-
Cell Plating: Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL per well for a 96-well plate or 25 µL for a 384-well plate. Include control wells containing medium without cells for background luminescence measurement.
-
Compound Addition: Prepare serial dilutions of this compound. Add the desired concentrations of the compound to the experimental wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
4. Data Analysis:
-
Subtract the average background luminescence from all experimental and control wells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
Signaling Pathway of CXCR4 and Inhibition by this compound
The following diagram illustrates the CXCR4 signaling pathway and the mechanism of its noncompetitive inhibition by this compound.
Caption: CXCR4 signaling and noncompetitive inhibition by this compound.
Experimental Workflow for In Vitro Cytotoxicity Assay
The diagram below outlines the general workflow for an in vitro cytotoxicity assay.
Caption: General workflow of an in vitro cytotoxicity assay.
References
- 1. medkoo.com [medkoo.com]
- 2. Blockade of X4-Tropic HIV-1 Cellular Entry by this compound, a Potent Noncompetitive CXCR4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of X4-tropic HIV-1 cellular entry by this compound, a potent noncompetitive CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetic Properties and Bioavailability of GSK812397
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the publicly available information on the pharmacokinetic properties and bioavailability of GSK812397, a potent, noncompetitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this anti-HIV agent.
Introduction
This compound is a small molecule inhibitor that has demonstrated significant antiviral activity against a broad range of X4-tropic strains of HIV-1.[1] It functions by blocking the entry of the virus into host cells via noncompetitive antagonism of the CXCR4 receptor.[1] The development of this compound arose from efforts to improve upon earlier generations of CXCR4 antagonists, such as AMD3100 (Plerixafor) and AMD11070, with a focus on enhancing potency and optimizing absorption, distribution, metabolism, and excretion (ADME) properties. While specific quantitative pharmacokinetic data for this compound is not extensively published in the public domain, available literature indicates that it possesses "acceptable pharmacokinetic properties and bioavailability across species."[1]
Pharmacokinetic Profile
Detailed quantitative pharmacokinetic parameters for this compound in common preclinical species such as rats, dogs, and monkeys are not publicly available. The tables below are structured to accommodate such data as it becomes available.
Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to characterize the activity of this compound.
In Vitro Antiviral Activity Assays
a) Peripheral Blood Mononuclear Cell (PBMC) HIV Replication Assay
-
Objective: To determine the inhibitory concentration of this compound against HIV-1 replication in primary human cells.
-
Methodology:
-
Isolate PBMCs from healthy human donors.
-
Stimulate the PBMCs with phytohemagglutinin (PHA) to promote cell division and HIV-1 replication.
-
Plate the stimulated PBMCs in 96-well tissue culture plates.
-
Prepare serial dilutions of this compound and add them to the cells.
-
Incubate the plates for 1 hour at 37°C in a 5% CO2 humidified incubator.
-
Infect the cells with a known titer of an X4-tropic HIV-1 strain (e.g., HIV-1 IIIB).
-
Continue the incubation for 7 days.
-
After the incubation period, collect the cell-free culture supernatant.
-
Quantify the extent of viral replication by measuring the activity of reverse transcriptase or the concentration of viral p24 antigen in the supernatant.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.
-
b) Viral Human Osteosarcoma (HOS) Assay
-
Objective: To assess the ability of this compound to block HIV-1 entry into a genetically engineered cell line expressing CD4 and CXCR4.
-
Methodology:
-
Seed HOS cells, engineered to express human CD4 and CXCR4, into 96-well plates and incubate overnight.
-
Add serial dilutions of this compound to the cells and incubate for 1 hour.
-
Infect the cells with an X4-tropic HIV-1 strain.
-
Culture the infected cells for a period sufficient to allow for viral gene expression.
-
Measure the level of viral infection, often through the activity of a reporter gene (e.g., luciferase or β-galactosidase) incorporated into the viral genome.
-
Determine the IC50 value as described for the PBMC assay.
-
Functional Antagonism Assays
a) SDF-1-Mediated Chemotaxis Assay (Boyden Chamber or Transwell Assay)
-
Objective: To evaluate the ability of this compound to inhibit the migration of CXCR4-expressing cells towards a gradient of the natural ligand, Stromal Cell-Derived Factor-1 (SDF-1α, also known as CXCL12).
-
Methodology:
-
Use a chemotaxis chamber (e.g., Boyden chamber or Transwell plate) with a porous membrane separating an upper and a lower compartment.
-
Coat the membrane with an appropriate extracellular matrix protein if required for the cell type.
-
Place a solution containing SDF-1α in the lower chamber to act as a chemoattractant.
-
In the upper chamber, add a suspension of CXCR4-expressing cells (e.g., Jurkat T-cells) that have been pre-incubated with varying concentrations of this compound.
-
Incubate the chamber for a sufficient time (typically a few hours) to allow for cell migration through the membrane.
-
Quantify the number of cells that have migrated to the lower chamber, either by direct cell counting, flow cytometry, or by using a fluorescent dye.
-
Calculate the IC50 for the inhibition of chemotaxis.
-
b) Intracellular Calcium Release (Calcium Flux) Assay
-
Objective: To measure the ability of this compound to block the intracellular calcium mobilization induced by the binding of SDF-1α to CXCR4.
-
Methodology:
-
Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash the cells to remove any extracellular dye.
-
Establish a baseline fluorescence reading using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Add varying concentrations of this compound to the cells and incubate.
-
Stimulate the cells with a fixed concentration of SDF-1α.
-
Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound on the SDF-1α-induced calcium flux and calculate the IC50.
-
Visualizations
Signaling Pathway
The following diagram illustrates the key signaling pathways initiated by the binding of CXCL12 to the CXCR4 receptor, which are inhibited by this compound.
Caption: CXCL12/CXCR4 signaling pathway inhibited by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for determining the oral bioavailability of a drug candidate like this compound in a preclinical animal model.
Caption: Workflow for a preclinical oral bioavailability study.
Conclusion
This compound is a potent noncompetitive antagonist of the CXCR4 receptor with promising anti-HIV activity. While its pharmacokinetic properties are described as favorable in the available literature, specific quantitative data on its absorption, distribution, metabolism, and excretion remain largely undisclosed in the public domain. The detailed in vitro protocols provided in this guide offer a basis for the functional characterization of this compound and similar CXCR4 antagonists. Further publication of preclinical and clinical pharmacokinetic data will be essential for a complete understanding of the therapeutic potential of this compound.
References
The Discovery and Development of GSK812397: A CXCR4 Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and preclinical development of GSK812397, a potent and selective noncompetitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Initially investigated for its potential in treating HIV-1 infection, the development of this compound provides a valuable case study in the targeting of chemokine receptors for therapeutic intervention. This document summarizes the pharmacological data, outlines the key experimental methodologies employed in its characterization, and visualizes the underlying biological pathways and experimental workflows.
Introduction to CXCR4 and Its Role in Disease
The CXCR4 receptor, a G-protein coupled receptor (GPCR), and its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), play a crucial role in a multitude of physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking. The CXCL12/CXCR4 axis is also implicated in the pathophysiology of various diseases. In the context of HIV-1 infection, CXCR4 acts as a major co-receptor for X4-tropic strains of the virus, facilitating its entry into host cells.[1] Furthermore, the overexpression of CXCR4 is a hallmark of numerous cancers, where it promotes tumor growth, invasion, angiogenesis, and metastasis.[2] This has established CXCR4 as a compelling therapeutic target for a range of indications.
The Discovery of this compound
While specific details regarding the initial hit identification and lead optimization campaign for this compound are not extensively published, the development of potent and selective CXCR4 antagonists often involves high-throughput screening of compound libraries followed by intensive medicinal chemistry efforts. These programs aim to identify molecules that can effectively block the interaction between CXCL12 and CXCR4, thereby inhibiting downstream signaling pathways. The synthesis of this compound has been described, indicating a multi-step process to achieve the final complex chemical structure.[3]
Mechanism of Action: A Noncompetitive Antagonist
This compound distinguishes itself as a noncompetitive antagonist of the CXCR4 receptor.[4] This mode of action is significant as it suggests that this compound binds to an allosteric site on the receptor, distinct from the binding site of the endogenous ligand CXCL12. This binding induces a conformational change in the receptor that prevents its activation, even in the presence of high concentrations of CXCL12. This noncompetitive antagonism can offer advantages over competitive antagonists, potentially leading to a more durable and insurmountable blockade of receptor signaling.
Signaling Pathways
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that are central to its physiological and pathological functions. This compound, by inhibiting CXCR4 activation, effectively blocks these downstream pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemokine Protocols - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Blockade of X4-tropic HIV-1 cellular entry by this compound, a potent noncompetitive CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK812397 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK812397 is a potent and selective noncompetitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It has been primarily investigated for its potential as an anti-HIV agent, specifically targeting the entry of X4-tropic and dual-tropic (X4R5) HIV-1 strains into host cells.[1][2][3] These application notes provide an overview of the in vitro experimental protocols and key findings related to this compound, offering a guide for researchers working with this compound.
Mechanism of Action
This compound functions by binding to the CXCR4 receptor, thereby preventing the interaction of the receptor with its natural ligand, stromal cell-derived factor-1 (SDF-1), and the HIV-1 envelope glycoprotein gp120.[1] This allosteric antagonism effectively blocks the conformational changes required for viral fusion and entry into the host cell. The inhibitory activity of this compound is specific to CXCR4-mediated processes, with no significant activity against other receptors, enzymes, or transporters.[1][2][3]
Data Presentation
The following tables summarize the quantitative data from in vitro studies of this compound.
Table 1: In Vitro Antiviral Activity of this compound
| Assay Type | Cell Line/System | IC50 (nM) | Notes |
| HIV-1 Antiviral Assay | Peripheral Blood Mononuclear Cells (PBMCs) | 4.60 ± 1.23 | Against X4-tropic HIV-1 strains.[1][2][3] |
| HIV-1 Antiviral Assay | Human Osteosarcoma (HOS) Cells | 1.50 ± 0.21 | Against X4-tropic HIV-1 strains.[1][2][3] |
| Clinical Isolate Panel | Various | - | Complete inhibition of 24 out of 30 X4 and X4R5 isolates.[1][2][3] |
Table 2: In Vitro Functional Inhibitory Activity of this compound
| Functional Assay | Cell Line | IC50 (nM) | Stimulus |
| Chemotaxis | U937 (monocyte-derived) | 0.34 ± 0.01 | SDF-1[1][2][3] |
| Intracellular Calcium Release | Not specified | 2.41 ± 0.50 | SDF-1[1][2][3] |
Table 3: In Vitro Selectivity and Safety Profile of this compound
| Assay | Target | Result | Concentration |
| Cytotoxicity | Not specified | No detectable cytotoxicity | Not specified[1][2][3] |
| Ion Channel Inhibition | hERG | No inhibition | Up to 10 µM[1] |
| Enzyme Inhibition | Cytochrome P450 (1A2, 2C9, 2C19, 2D6, 3A4) | No inhibition | Not specified[1] |
| Serum Protein Binding | Human Serum Albumin & α-acid glycoprotein | 2.55 ± 0.12-fold shift in IC50 | In PBMC assay[1][2][3] |
Signaling Pathway
This compound acts as an antagonist to the CXCR4 receptor, which is a G-protein coupled receptor (GPCR). The binding of the natural ligand, CXCL12 (SDF-1), to CXCR4 initiates a cascade of intracellular signaling events. This compound blocks these downstream pathways.
Experimental Protocols
HIV-1 Antiviral Activity Assay in PBMCs
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against X4-tropic HIV-1 strains in primary human cells.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation. Stimulate the PBMCs with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days to activate CD4+ T cells.
-
Assay Procedure:
-
Seed the activated PBMCs in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the cells and pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Infect the cells with a known titer of an X4-tropic HIV-1 strain.
-
Include appropriate controls: virus-only (no compound) and cells-only (no virus).
-
Incubate the plates for 4-7 days at 37°C.
-
-
Readout: Measure the level of HIV-1 replication by quantifying p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of p24 production against the log concentration of this compound and fitting the data to a four-parameter logistic dose-response curve.
SDF-1-Mediated Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the migration of cells towards a chemoattractant, SDF-1.
-
Cell Line: Use a cell line that endogenously expresses CXCR4, such as the human monocytic cell line U937.[1]
-
Assay Setup:
-
Use a chemotaxis chamber (e.g., a Transwell plate with a permeable membrane).
-
Place SDF-1 at a predetermined optimal concentration (e.g., EC80) in the lower chamber.
-
Resuspend U937 cells in serum-free medium.
-
Treat the cells with various concentrations of this compound and incubate.
-
Add the cell suspension to the upper chamber of the Transwell plate.
-
Incubate the plate for a sufficient time (e.g., 2-4 hours) at 37°C to allow for cell migration.
-
-
Quantification:
-
Remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, use a fluorescent dye to label the cells and quantify the fluorescence of the migrated cells.
-
-
Data Analysis: Determine the IC50 by plotting the percentage of inhibition of chemotaxis versus the log concentration of this compound.
Intracellular Calcium Release Assay
This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by SDF-1.
-
Cell Preparation: Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Procedure:
-
Use a fluorescence plate reader (e.g., a FLIPR instrument) capable of real-time kinetic measurements.
-
Dispense the dye-loaded cells into a microplate.
-
Add serial dilutions of this compound to the wells and incubate for a specified time (e.g., 5-15 minutes).
-
Add a solution of SDF-1 to stimulate the cells.
-
Immediately measure the fluorescence intensity over time to monitor the change in intracellular calcium levels.
-
-
Data Analysis: The peak fluorescence intensity corresponds to the maximum calcium release. Calculate the percentage of inhibition for each this compound concentration relative to the SDF-1-only control. Determine the IC50 from the resulting dose-response curve.
Conclusion
This compound is a valuable research tool for studying the role of the CXCR4/SDF-1 axis in various biological processes, including HIV-1 infection, cancer metastasis, and inflammation. The protocols outlined above provide a framework for the in vitro characterization of this compound and other potential CXCR4 antagonists. Careful attention to experimental detail and appropriate data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Blockade of X4-Tropic HIV-1 Cellular Entry by this compound, a Potent Noncompetitive CXCR4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of X4-tropic HIV-1 cellular entry by this compound, a potent noncompetitive CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing GSK812397 in a Chemotaxis Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of GSK812397 in a chemotaxis assay. The protocols detailed below are designed to ensure reproducible and accurate assessment of the inhibitory effects of this compound on cell migration.
Introduction
This compound is a potent, selective, and noncompetitive antagonist of the CXC chemokine receptor 4 (CXCR4).[1][2][3] The CXCR4 receptor, upon binding its ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), plays a crucial role in mediating cell migration in various physiological and pathological processes, including immune responses, cancer metastasis, and HIV-1 entry into host cells.[4][5][6] this compound exerts its effect by binding to the CXCR4 receptor and preventing the conformational changes necessary for signal transduction and subsequent cell migration.[5] These protocols describe the use of this compound to inhibit SDF-1-induced chemotaxis in a well-established in vitro model.
Data Presentation
The inhibitory activity of this compound on chemotaxis and other cellular functions mediated by the CXCR4 receptor has been quantified in several studies. The following table summarizes the key quantitative data.
| Parameter | Cell Line | Chemoattractant (Concentration) | IC50 of this compound | Reference |
| Chemotaxis Inhibition | Human U937 cells | SDF-1 (EC80 concentration) | 0.34 ± 0.01 nM | [1][5] |
| Intracellular Calcium Release Inhibition | Not specified | SDF-1 | 2.41 ± 0.50 nM | [1][3][5] |
| Anti-HIV-1 Activity (X4-tropic) | PBMCs | - | 4.60 ± 1.23 nM | [1] |
| Anti-HIV-1 Activity (X4-tropic) | HOS cells | - | 1.50 ± 0.21 nM | [1] |
Experimental Protocols
This section provides a detailed methodology for performing a chemotaxis assay to evaluate the inhibitory effect of this compound. The protocol is based on the commonly used Boyden chamber assay, a widely accepted method for studying chemotaxis.
Materials
-
Cells: Human monocytic U937 cells (or other cells endogenously expressing CXCR4).
-
Chemoattractant: Recombinant human SDF-1/CXCL12.
-
Inhibitor: this compound.
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).
-
Chemotaxis Chambers: Boyden chambers or similar multi-well chemotaxis plates with polycarbonate membranes (e.g., 8 µm pore size for U937 cells).
-
Detection Reagent: Calcein-AM or other suitable fluorescent dye for cell labeling and quantification.
-
Instruments: Cell counter, fluorescence plate reader, incubator.
Experimental Workflow
Caption: Experimental workflow for the chemotaxis assay using this compound.
Detailed Protocol
-
Cell Preparation:
-
Culture U937 cells in appropriate growth medium until they reach the mid-logarithmic phase of growth.
-
Harvest the cells by centrifugation and wash them once with serum-free RPMI 1640.
-
Resuspend the cells in assay medium (RPMI 1640 + 0.5% BSA) at a final concentration of 1 x 10^6 cells/mL.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay medium to achieve the desired final concentrations for the assay. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Prepare a solution of SDF-1 in assay medium at a concentration that induces a submaximal (EC80) chemotactic response. This concentration should be determined in preliminary experiments.
-
-
Pre-incubation:
-
In separate tubes, mix equal volumes of the cell suspension and the diluted this compound (or vehicle control).
-
Incubate the cell-inhibitor mixtures for 15-30 minutes at 37°C.
-
-
Chemotaxis Assay Setup:
-
Add the SDF-1 solution to the lower wells of the chemotaxis chamber.
-
Add assay medium alone to some lower wells to serve as a negative control (to measure random migration).
-
Carefully place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated cell suspension (cells + this compound or vehicle) to the upper wells of the chamber.
-
-
Cell Migration:
-
Incubate the chemotaxis plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours. The optimal incubation time should be determined empirically.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the upper chamber.
-
Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
To quantify the migrated cells on the bottom side of the membrane, a variety of methods can be used. A common method involves:
-
Placing the membrane in a solution containing a cell lysis buffer and a fluorescent dye that binds to nucleic acids (e.g., CyQUANT GR dye).
-
Measuring the fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
-
Alternatively, cells can be pre-labeled with Calcein-AM before the assay, and the fluorescence of migrated cells can be measured directly.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the negative control (random migration) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
% Inhibition = 100 * (1 - (Fluorescence with inhibitor / Fluorescence with vehicle control))
-
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of this compound.
-
Signaling Pathway
The following diagram illustrates the signaling pathway of SDF-1/CXCR4-mediated chemotaxis and the point of inhibition by this compound.
Caption: Inhibition of SDF-1/CXCR4 signaling by this compound.
Conclusion
This compound is a valuable research tool for studying the role of the CXCR4/SDF-1 axis in cell migration. The protocols and information provided in these application notes offer a framework for effectively utilizing this compound in chemotaxis assays. By following these guidelines, researchers can obtain reliable and reproducible data on the inhibitory potential of this compound.
References
- 1. Blockade of X4-tropic HIV-1 cellular entry by this compound, a potent noncompetitive CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound |CAS:878197-98-9 Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Blockade of X4-Tropic HIV-1 Cellular Entry by this compound, a Potent Noncompetitive CXCR4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for GSK812397 in Intracellular Calcium Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK812397 is a potent and selective noncompetitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] The CXCR4 receptor, upon activation by its endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), triggers a signaling cascade that results in a transient increase in intracellular calcium concentration.[4] This calcium mobilization is a critical downstream event that can be precisely measured to determine the potency and efficacy of CXCR4 antagonists like this compound. These application notes provide detailed protocols for utilizing this compound in intracellular calcium release assays, a key method for characterizing the pharmacological activity of CXCR4 inhibitors.
Mechanism of Action
This compound functions as a noncompetitive antagonist of the CXCR4 receptor.[1][2][3] This means it does not directly compete with SDF-1α for the same binding site. Instead, it is thought to bind to an allosteric site on the receptor, inducing a conformational change that prevents the receptor from being activated by its ligand. This allosteric modulation effectively blocks the downstream signaling cascade, including the release of calcium from intracellular stores.[1]
Quantitative Data Summary
The inhibitory activity of this compound on SDF-1α-mediated intracellular calcium release has been quantified, providing key metrics for its potency. The following table summarizes this data for easy comparison.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 | 2.41 ± 0.50 nM | Not specified in abstract | SDF-1-mediated intracellular calcium release | [1][2][3] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the maximal calcium response induced by SDF-1α.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: CXCR4 signaling pathway leading to intracellular calcium release.
Caption: Experimental workflow for the this compound calcium release assay.
Experimental Protocols
This section provides a detailed methodology for conducting an intracellular calcium release assay to evaluate the inhibitory effect of this compound on CXCR4 signaling. This protocol is adaptable for use with a Fluorometric Imaging Plate Reader (FLIPR) or a flow cytometer.
Materials and Reagents
-
Cell Line: A cell line endogenously or recombinantly expressing the human CXCR4 receptor (e.g., U937, CHO-K1/CXCR4, or HEK293/CXCR4).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 or DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution in DMSO.
-
SDF-1α (CXCL12): Recombinant human SDF-1α.
-
Calcium-Sensitive Fluorescent Dye: Fluo-4 AM, Fura-2 AM, or Indo-1 AM.
-
Pluronic F-127: To aid in dye loading.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To inhibit organic anion transporters and prevent dye leakage.
-
96-well black, clear-bottom microplates.
-
FLIPR or Flow Cytometer.
Experimental Procedure
1. Cell Preparation and Plating: a. Culture CXCR4-expressing cells to approximately 80-90% confluency. b. Harvest the cells using a non-enzymatic cell dissociation solution for adherent cells or by gentle centrifugation for suspension cells. c. Resuspend the cells in the assay buffer at a density of 1 x 10^6 to 5 x 10^6 cells/mL. d. Plate 100 µL of the cell suspension into each well of a 96-well black, clear-bottom microplate. e. Incubate the plate at 37°C for 1-2 hours to allow cells to attach (for adherent cells).
2. Dye Loading: a. Prepare the dye loading solution. For Fluo-4 AM, a final concentration of 1-5 µM is typically used. Mix the Fluo-4 AM with an equal volume of 20% Pluronic F-127 before diluting in the assay buffer. If using, add probenecid to a final concentration of 2.5 mM. b. Remove the cell culture medium from the wells (for adherent cells) or gently aspirate the supernatant after a low-speed centrifugation of the plate (for suspension cells). c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate at 37°C for 30-60 minutes in the dark. e. After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye. Be gentle to avoid detaching the cells.
3. Compound Addition (this compound): a. Prepare a serial dilution of this compound in the assay buffer. The concentration range should bracket the expected IC50 (e.g., from 1 pM to 1 µM). Include a vehicle control (DMSO) and a no-compound control. b. Add 50 µL of the diluted this compound or control solutions to the respective wells. c. Incubate the plate at room temperature or 37°C for 15-30 minutes in the dark.
4. Stimulation and Measurement: a. Prepare the SDF-1α solution in the assay buffer at a concentration that elicits a submaximal (EC80) response. This concentration needs to be predetermined in a separate dose-response experiment. A typical starting concentration is 100 ng/mL.[5] b. Place the microplate into the FLIPR or prepare for analysis on a flow cytometer. c. For FLIPR analysis, set the instrument to record a baseline fluorescence for 10-20 seconds. Then, automatically add 50 µL of the SDF-1α solution to each well and continue recording the fluorescence for an additional 60-120 seconds. d. For flow cytometry, acquire a baseline reading for each sample, then add the SDF-1α and immediately acquire the data over time.
5. Data Analysis: a. For FLIPR data, the change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. For flow cytometry data, analyze the change in fluorescence intensity or ratio over time. c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This application note provides a comprehensive guide for utilizing this compound in intracellular calcium release assays. The provided protocols and data serve as a valuable resource for researchers investigating the pharmacology of CXCR4 and the development of novel antagonists. The accurate determination of potency through these assays is a critical step in the drug discovery and development process.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. C-X-C Motif Chemokine Receptor 4 Stable Cell Line | eEnzyme LLC [eenzyme.com]
- 3. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK812397 in PBMC Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing GSK812397, a potent and selective noncompetitive antagonist of the CXCR4 receptor, in various assays involving human Peripheral Blood Mononuclear Cells (PBMCs).
Introduction
This compound is a small molecule inhibitor that specifically targets the C-X-C chemokine receptor type 4 (CXCR4), a G-protein coupled receptor involved in a variety of physiological and pathological processes, including immune cell trafficking and HIV-1 entry into host cells.[1][2] These protocols are designed to guide researchers in assessing the efficacy and mechanism of action of this compound in a PBMC-based setting.
Data Presentation
The following table summarizes the reported in vitro potency of this compound in relevant cell-based functional assays. This data can be used as a reference for designing experiments and selecting appropriate compound concentrations.
| Assay Type | Cell Type/Isolate | IC50 (nM) | Reference |
| SDF-1-mediated Chemotaxis | U937 (monocyte-derived cell line) | 0.34 ± 0.01 | [3] |
| SDF-1-mediated Intracellular Calcium Release | Cell-based functional assay | 2.41 ± 0.50 | [3] |
| X4-tropic HIV-1 Entry | PBMCs | 4.60 ± 1.23 | [4] |
| X4-tropic HIV-1 Entry | Human Osteosarcoma (HOS) cells | 1.50 ± 0.21 | [4] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to characterize the activity of this compound in PBMCs.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA or heparin-containing tubes
-
Ficoll-Paque™ PLUS or other density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. To avoid mixing, slowly dispense the blood down the side of the tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible. From top to bottom: plasma, a "buffy coat" layer containing PBMCs, the density gradient medium, and red blood cells at the bottom.
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Using a clean pipette, carefully collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to bring the volume up to 45-50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in the desired volume of culture medium (e.g., RPMI 1640 supplemented with 10% FBS).
-
Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion). The expected viability should be >95%.
Chemotaxis Assay
This protocol measures the ability of this compound to inhibit the migration of PBMCs towards the CXCR4 ligand, Stromal Cell-derived Factor-1 (SDF-1α, also known as CXCL12).
Materials:
-
Isolated human PBMCs
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant human SDF-1α/CXCL12
-
This compound
-
Transwell® inserts (with 5 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Resuspend isolated PBMCs in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare a range of this compound concentrations in chemotaxis buffer. Pre-incubate the PBMCs with the different concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
In the lower wells of the 24-well plate, add 600 µL of chemotaxis buffer containing a predetermined optimal concentration of SDF-1α (e.g., 100 ng/mL). Include wells with buffer alone as a negative control.
-
Add 100 µL of the pre-incubated PBMC suspension (1 x 10^5 cells) to the upper chamber of the Transwell® inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, carefully remove the inserts. To quantify migrated cells, label the cells in the lower chamber with Calcein-AM and measure fluorescence using a plate reader. Alternatively, cells can be directly counted using a flow cytometer.
-
Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle-treated control.
Intracellular Calcium Flux Assay
This protocol assesses the ability of this compound to block the increase in intracellular calcium concentration in PBMCs upon stimulation with SDF-1α.
Materials:
-
Isolated human PBMCs
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Recombinant human SDF-1α/CXCL12
-
This compound
-
Flow cytometer with a UV laser for Indo-1 or a blue laser for Fluo-4
Procedure:
-
Resuspend PBMCs at 1-5 x 10^6 cells/mL in loading buffer (HBSS containing 1-5 µM Indo-1 AM or Fluo-4 AM and 0.02% Pluronic F-127).
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Equilibrate the cells at 37°C for at least 10 minutes before analysis.
-
Acquire a baseline fluorescence signal on the flow cytometer for approximately 30-60 seconds.
-
Add different concentrations of this compound or vehicle control to the cell suspension and incubate for a few minutes.
-
Add a predetermined optimal concentration of SDF-1α to the cell suspension while continuing to acquire data.
-
Continue data acquisition for another 3-5 minutes to record the calcium flux.
-
Analyze the data by calculating the ratio of fluorescence (for Indo-1) or the change in mean fluorescence intensity (for Fluo-4) over time. Determine the inhibitory effect of this compound on the SDF-1α-induced calcium peak.
HIV-1 Entry Assay
This protocol is designed to evaluate the inhibitory effect of this compound on the entry of an X4-tropic HIV-1 strain into PBMCs.
Materials:
-
Isolated human PBMCs from healthy donors
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
X4-tropic HIV-1 laboratory strain or clinical isolate
-
This compound
-
Culture medium (RPMI 1640, 10% FBS, antibiotics)
-
p24 antigen ELISA kit
Procedure:
-
Activate PBMCs by culturing them at 1-2 x 10^6 cells/mL in culture medium supplemented with PHA (2-5 µg/mL) for 2-3 days.
-
Wash the PHA-stimulated PBMCs and resuspend them in culture medium containing IL-2 (10-20 U/mL) at 1 x 10^6 cells/mL.
-
Seed the activated PBMCs into a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1 hour at 37°C.
-
Infect the cells with a known amount of X4-tropic HIV-1.
-
Incubate the infected cells for 3-7 days at 37°C in a 5% CO2 incubator.
-
At the end of the incubation period, collect the culture supernatant.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
-
Calculate the percentage of inhibition of viral replication for each this compound concentration compared to the vehicle-treated control.
Mandatory Visualizations
CXCR4 Signaling Pathway
The binding of the natural ligand, CXCL12 (SDF-1α), to the CXCR4 receptor initiates a cascade of intracellular signaling events. This process is primarily mediated through the activation of heterotrimeric G-proteins. The dissociation of Gαi and Gβγ subunits triggers downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, leading to cell migration, proliferation, and survival. This compound, as a noncompetitive antagonist, binds to a site on the CXCR4 receptor distinct from the CXCL12 binding site, inducing a conformational change that prevents receptor activation and subsequent downstream signaling.
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Chemotaxis Assay
The following diagram illustrates the key steps involved in the PBMC chemotaxis assay to evaluate the inhibitory potential of this compound.
Caption: Workflow for the PBMC chemotaxis inhibition assay.
Logical Relationship: this compound Mechanism of Action
This diagram outlines the logical flow of this compound's mechanism as a CXCR4 antagonist, leading to the inhibition of downstream cellular responses.
Caption: Mechanism of action of this compound as a CXCR4 antagonist.
References
Application Notes and Protocols for GSK812397 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of GSK812397, a potent and selective noncompetitive antagonist of the CXCR4 receptor, in various cell culture experiments. The provided information is intended to guide researchers in designing and executing experiments to study CXCR4 signaling and its inhibition by this compound.
Mechanism of Action
This compound functions as a noncompetitive antagonist of the CXCR4 receptor.[1][2][3] This means it binds to a site on the receptor that is distinct from the binding site of the natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12).[1] This binding event induces a conformational change in the CXCR4 receptor, which in turn prevents the receptor from being activated by SDF-1.[1] Consequently, downstream signaling pathways normally initiated by SDF-1/CXCR4 interaction are blocked. This mechanism makes this compound a valuable tool for studying the physiological and pathological roles of the CXCR4 signaling axis.
Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound
The following table summarizes the in vitro potency of this compound in various cell-based assays. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of a specific biological or biochemical function.
| Cell Line/Assay Type | Assay Description | IC50 (nM) | Reference |
| U937 | SDF-1-mediated chemotaxis | 0.34 ± 0.01 | [1] |
| - | SDF-1-mediated intracellular calcium release | 2.41 ± 0.50 | [1] |
| HOS (Human Osteosarcoma) | X4-tropic HIV-1 replication | 1.50 ± 0.21 | [1][3] |
| PBMCs (Peripheral Blood Mononuclear Cells) | X4-tropic HIV-1 replication | 4.60 ± 1.23 | [1][3] |
| HEK293 | Inhibition of HIV-1 HXB2 gp120-mediated viral fusion | 0.56 | [4] |
| HEK293 | Antagonist activity at human CXCR4 (SDF-1 induced response) | 0.87 | [4] |
Cytotoxicity: this compound has been shown to have no detectable in vitro cytotoxicity in various cell lines, including HOS, PBMCs, and U937 cells.[1][2][3] In cytotoxicity assays using HOS cells, the IC50 for cytotoxicity was found to be greater than 1000 nM.[5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the CXCR4 signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: CXCR4 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These protocols are based on published research and standard cell culture techniques.
Protocol 1: SDF-1-mediated Chemotaxis Assay in U937 Cells
This protocol describes how to assess the inhibitory effect of this compound on the migration of U937 monocytic cells towards the chemoattractant SDF-1.
Materials:
-
U937 cells
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant Human SDF-1 (CXCL12)
-
Chemotaxis chambers (e.g., Boyden chambers with 5 µm pore size polycarbonate membrane)
-
Calcein-AM (for cell labeling and quantification)
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Preparation:
-
Culture U937 cells in RPMI 1640 with 10% FBS at 37°C in a 5% CO₂ incubator.
-
On the day of the assay, harvest cells and resuspend them in serum-free RPMI 1640 at a concentration of 1 x 10⁶ cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
-
This compound and SDF-1 Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free RPMI 1640. The final concentrations should bracket the expected IC50 (e.g., 0.01 nM to 100 nM).
-
Prepare a solution of SDF-1 in serum-free RPMI 1640 at a concentration that induces submaximal chemotaxis (EC₈₀), which should be determined empirically (typically in the range of 10-100 ng/mL).
-
-
Chemotaxis Assay:
-
Add the SDF-1 solution to the lower wells of the chemotaxis chamber.
-
In the upper chamber, mix the Calcein-AM labeled U937 cells with the different concentrations of this compound or vehicle control (DMSO).
-
Carefully place the membrane between the upper and lower chambers.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence of Calcein-AM using a fluorescence plate reader (Excitation/Emission ~485/520 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Protocol 2: SDF-1-mediated Intracellular Calcium Release Assay
This protocol details the measurement of this compound's ability to block the transient increase in intracellular calcium concentration induced by SDF-1.
Materials:
-
Cells expressing CXCR4 (e.g., U937 or a stable cell line)
-
Appropriate cell culture medium
-
This compound
-
Recombinant Human SDF-1 (CXCL12)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluorescence plate reader with kinetic reading capabilities or a flow cytometer
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture cells to a sufficient density.
-
Harvest and resuspend the cells in HBSS.
-
Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM or Fluo-4 AM) in the presence of Pluronic F-127 (typically 0.02%) for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye and resuspend them in HBSS.
-
-
This compound Treatment:
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Add serial dilutions of this compound or vehicle control to the wells. The final concentrations should be chosen to generate a dose-response curve (e.g., 0.1 nM to 1 µM).
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader or prepare for flow cytometry analysis.
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of SDF-1 (at a pre-determined EC₈₀ concentration) into each well.
-
Immediately begin kinetic measurement of fluorescence changes over time (typically for 1-5 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the SDF-1-induced calcium flux for each this compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the this compound concentration.
-
Protocol 3: X4-tropic HIV-1 Replication Assay in PBMCs
This protocol is designed to evaluate the antiviral activity of this compound against X4-tropic strains of HIV-1 in primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
X4-tropic HIV-1 virus stock
-
This compound
-
p24 antigen ELISA kit
Procedure:
-
PBMC Isolation and Stimulation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Stimulate the PBMCs with PHA (e.g., 5 µg/mL) in RPMI 1640 with 10% FBS for 2-3 days at 37°C.
-
Wash the cells and resuspend them in fresh RPMI 1640 with 10% FBS and IL-2 (e.g., 20 U/mL).
-
-
Antiviral Assay:
-
Seed the stimulated PBMCs in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control to the wells. A typical concentration range would be 0.1 nM to 1 µM.
-
Infect the cells with a pre-titered amount of X4-tropic HIV-1.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Monitoring Viral Replication:
-
Collect supernatant samples from each well every 2-3 days for a period of 7-14 days.
-
Replenish the wells with fresh medium containing the appropriate concentration of this compound and IL-2.
-
-
Quantification of Viral Replication:
-
Measure the amount of HIV-1 p24 antigen in the collected supernatants using a p24 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the p24 concentration over time for each this compound concentration.
-
Determine the percentage of inhibition of viral replication at a specific time point (e.g., day 7) for each drug concentration.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits HIV-1 replication by 50%.
-
References
Application Notes and Protocols for GSK812397 in a Viral Human Osteosarcoma (HOS) Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of GSK812397 in a viral human osteosarcoma (HOS) cell-based assay. The information covers the compound's mechanism of action, protocols for cell culture and viral infection, and methods for assessing antiviral activity.
Introduction
This compound is a potent and selective, noncompetitive antagonist of the human CXCR4 receptor.[1][2][3] The CXCR4 receptor is a co-receptor for X4-tropic strains of the Human Immunodeficiency Virus (HIV-1) to enter host cells.[4][5] By binding to a site on the CXCR4 receptor distinct from the viral binding site, this compound induces a conformational change in the receptor, which in turn prevents the virus from binding and entering the cell.[1] This compound has demonstrated potent antiviral activity against a broad range of X4- and dual-tropic (X4R5) HIV-1 clinical isolates.[1][2][6] Notably, this compound does not exhibit in vitro cytotoxicity at effective concentrations.[2][3][6] The human osteosarcoma (HOS) cell line is a suitable model for studying viral entry and replication, particularly for viruses that utilize CXCR4 for entry.
Data Presentation
The antiviral potency of this compound has been evaluated in various in vitro assays. The following table summarizes the reported 50% inhibitory concentrations (IC50) for this compound.
| Assay Type | Cell Line/System | Virus Strain(s) | IC50 (nM) | Reference |
| Viral HOS Assay | HOS | X4-tropic HIV-1 | 1.50 ± 0.21 | [1][2][6] |
| Peripheral Blood Mononuclear Cell (PBMC) Assay | PBMCs | X4-tropic HIV-1 | 4.60 ± 1.23 | [1][2][6] |
| Cell-Cell Fusion Assay | HEK293/HOS | HXB2 envelope | 0.56 ± 0.05 | [1] |
| SDF-1-mediated Chemotaxis Assay | U937 | N/A | 0.34 ± 0.01 | [1][2] |
| Intracellular Calcium Release Assay | N/A | N/A | 2.41 ± 0.50 | [1][2] |
Signaling Pathway
This compound acts as a noncompetitive antagonist of the CXCR4 receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of its natural ligand, CXCL12 (SDF-1), or the entry of X4-tropic HIV-1.
Figure 1: this compound Signaling Pathway
Experimental Protocols
HOS Cell Culture
This protocol outlines the standard procedure for maintaining and subculturing the HOS cell line.
Materials:
-
Human Osteosarcoma (HOS) cell line (e.g., ATCC® CRL-1543™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
0.25% (w/v) Trypsin- 0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (75 cm²)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of HOS cells in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile biosafety cabinet.
-
Initiating Culture: Transfer the thawed cell suspension to a 75 cm² culture flask containing pre-warmed complete growth medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, remove the growth medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and re-plate at the desired density for maintenance or experiments.
Viral HOS Assay for this compound Efficacy
This protocol details the steps to assess the antiviral activity of this compound against an X4-tropic HIV-1 strain in HOS cells.
Materials:
-
HOS cells
-
Complete growth medium
-
X4-tropic HIV-1 strain (e.g., NL4-3)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit, reverse transcriptase assay kit, or a reporter virus system)
Experimental Workflow:
Figure 2: Viral HOS Assay Workflow
Procedure:
-
Cell Seeding: Seed HOS cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from picomolar to micromolar to determine the full dose-response curve. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Pre-treatment: Remove the medium from the HOS cells and add 50 µL of the this compound dilutions to the respective wells. Incubate for 1 hour at 37°C.
-
Viral Infection: Add 50 µL of X4-tropic HIV-1 diluted in complete growth medium to each well to achieve a predetermined multiplicity of infection (MOI). Include uninfected control wells.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 48 to 72 hours.
-
Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Quantify the amount of viral replication using a suitable method:
-
p24 Antigen ELISA: Measure the concentration of the HIV-1 p24 capsid protein in the supernatant according to the manufacturer's instructions.
-
Reverse Transcriptase (RT) Assay: Measure the activity of the viral reverse transcriptase enzyme.
-
Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter gene expression.
-
-
Data Analysis: Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control wells (no compound). Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
HOS cells
-
Complete growth medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, or a commercial ATP-based assay like CellTiter-Glo®)
Procedure:
-
Cell Seeding and Treatment: Seed HOS cells and treat with the same serial dilutions of this compound as in the antiviral assay, but do not add the virus.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control wells. Plot the percentage of viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC50).
Conclusion
This compound is a highly effective inhibitor of X4-tropic HIV-1 entry with a well-defined mechanism of action. The provided protocols offer a framework for evaluating the antiviral properties of this compound and similar compounds in a human osteosarcoma cell line. These assays are critical for the preclinical assessment of potential anti-HIV therapeutics that target the CXCR4 co-receptor.
References
- 1. Blockade of X4-Tropic HIV-1 Cellular Entry by this compound, a Potent Noncompetitive CXCR4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of X4-tropic HIV-1 cellular entry by this compound, a potent noncompetitive CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying X4-Tropic HIV-1 Strains with GSK812397
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a critical first step in its replication cycle. The tropism of HIV-1, determined by the coreceptor it uses for entry, is a key factor in disease progression. X4-tropic HIV-1 strains utilize the CXCR4 coreceptor and are often associated with a more rapid decline in CD4+ T-cell counts and progression to AIDS.[1] GSK812397 is a potent and selective noncompetitive antagonist of the CXCR4 receptor, making it a valuable tool for studying the biology of X4-tropic HIV-1 and for the development of novel antiretroviral therapies.[1][2][3][4]
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, quantitative data on its antiviral activity, and detailed protocols for key in vitro experiments.
Mechanism of Action
This compound functions as a noncompetitive antagonist of the CXCR4 receptor.[1][2] This means that it binds to a site on the CXCR4 receptor that is distinct from the binding site of the natural ligand, stromal cell-derived factor-1 (SDF-1), and the HIV-1 gp120 envelope glycoprotein. By binding to this allosteric site, this compound induces a conformational change in the CXCR4 receptor that prevents its interaction with gp120, thereby blocking the entry of X4-tropic HIV-1 into the host cell.[1] This mechanism effectively inhibits viral fusion and subsequent replication. This compound has demonstrated high selectivity for the CXCR4 receptor with no significant activity against a wide range of other receptors, enzymes, and transporters.[1][2]
Data Presentation
The antiviral potency of this compound has been evaluated in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound against X4-Tropic HIV-1 [1][2][3]
| Assay Type | Cell Type | HIV-1 Strain | IC50 (nM) ± SEM |
| HIV-1 Entry Assay | PBMCs | X4-tropic clinical isolates | 4.60 ± 1.23 |
| HIV-1 Entry Assay | HOS-CD4-CXCR4 | X4-tropic laboratory strain | 1.50 ± 0.21 |
Table 2: Functional Antagonism of CXCR4 by this compound [1][2][4]
| Assay Type | Cell Line | Stimulus | IC50 (nM) ± SEM |
| Chemotaxis Assay | U937 | SDF-1 | 0.34 ± 0.01 |
| Intracellular Calcium Release | U2OS-CXCR4 | SDF-1 | 2.41 ± 0.50 |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on X4-tropic HIV-1.
HIV-1 Entry and Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of this compound to inhibit the replication of X4-tropic HIV-1 in primary human cells.
Materials:
-
This compound
-
X4-tropic HIV-1 laboratory-adapted strain (e.g., NL4-3) or clinical isolate
-
Ficoll-Paque
-
Human PBMCs isolated from healthy donor blood
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (R10)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
96-well flat-bottom culture plates
-
HIV-1 p24 Antigen ELISA kit
Protocol:
-
Isolate and Stimulate PBMCs:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Resuspend PBMCs at 1 x 10^6 cells/mL in R10 medium supplemented with 5 µg/mL PHA and 20 U/mL IL-2.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator to stimulate T-cell blastogenesis.
-
-
Prepare for Infection:
-
After stimulation, wash the PHA-stimulated PBMCs (PHA-blasts) twice with R10 medium to remove PHA.
-
Resuspend the PHA-blasts at 1 x 10^6 cells/mL in R10 medium containing 20 U/mL IL-2.
-
-
Infection and Treatment:
-
Seed 100 µL of the PHA-blast suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in R10 medium with IL-2. Add 50 µL of the this compound dilutions to the appropriate wells. For an initial experiment, a concentration range of 0.01 nM to 100 nM is recommended.
-
Include a "no drug" control (vehicle only) and a "no virus" control.
-
Add 50 µL of X4-tropic HIV-1 stock (at a predetermined multiplicity of infection, e.g., 0.01) to each well, except for the "no virus" control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation and Monitoring:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
On day 3 or 4 post-infection, carefully remove 100 µL of the supernatant from each well and replace it with 100 µL of fresh R10 medium containing IL-2 and the corresponding concentration of this compound.
-
-
Quantification of Viral Replication:
-
On day 7 post-infection, collect the cell-free supernatant from each well.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each this compound concentration relative to the "no drug" control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of CXCR4-expressing cells towards the chemokine SDF-1.
Materials:
-
This compound
-
CXCR4-expressing cell line (e.g., U937 monocyte-like cell line)
-
Recombinant human SDF-1α
-
RPMI 1640 medium with 0.5% bovine serum albumin (BSA)
-
Transwell inserts with a 5 µm pore size for 24-well plates
-
24-well plates
-
Calcein-AM or other cell viability stain
Protocol:
-
Cell Preparation:
-
Culture U937 cells in RPMI 1640 supplemented with 10% FBS.
-
Prior to the assay, starve the cells in serum-free RPMI 1640 for 2-4 hours.
-
Wash the cells and resuspend them in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
If using a fluorescent dye for quantification, label the cells with Calcein-AM according to the manufacturer's protocol.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in RPMI 1640 with 0.5% BSA. Incubate the cell suspension with the different concentrations of this compound for 30 minutes at 37°C. A starting concentration range of 0.01 nM to 100 nM is suggested.
-
In the lower chambers of the 24-well plate, add 600 µL of RPMI 1640 with 0.5% BSA containing SDF-1α at a concentration that induces submaximal chemotaxis (e.g., 50-100 ng/mL, to be determined empirically).
-
Include a negative control (no SDF-1α) and a positive control (SDF-1α without this compound).
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically for the specific cell line.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Fluorescence: If cells are labeled with Calcein-AM, measure the fluorescence in the lower chamber using a fluorescence plate reader.
-
Cell Counting: Aspirate the medium from the lower chamber, centrifuge to pellet the cells, and count them using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration relative to the positive control (SDF-1α alone).
-
Determine the IC50 value as described in the previous protocol.
-
Intracellular Calcium Flux Assay
This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration induced by SDF-1 binding to CXCR4.
Materials:
-
This compound
-
CXCR4-expressing cell line (e.g., U2OS cells stably expressing CXCR4, or a lymphoid cell line like Jurkat)
-
Recombinant human SDF-1α
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Probenecid (optional, to prevent dye leakage)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities or a flow cytometer
Protocol:
-
Cell Preparation and Dye Loading:
-
Culture the CXCR4-expressing cells to a suitable density.
-
Harvest the cells and wash them with HBSS.
-
Resuspend the cells in HBSS containing the calcium-sensitive dye. For Indo-1 AM, a typical concentration is 1-5 µM. If using probenecid, add it at a final concentration of 1-2.5 mM.
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.
-
After incubation, wash the cells twice with HBSS (with probenecid, if used) to remove extracellular dye.
-
Resuspend the cells in HBSS at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of the dye-loaded cell suspension into each well of a 96-well black-walled plate.
-
Prepare serial dilutions of this compound in HBSS. Add 50 µL of the this compound dilutions to the appropriate wells. A starting concentration range of 0.1 nM to 1 µM is recommended.
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader capable of kinetic measurements and automated injection.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject 50 µL of SDF-1α (at a concentration that elicits a robust response, e.g., 100 ng/mL) into each well.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in intracellular calcium concentration is reflected by the change in fluorescence intensity.
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the SDF-1α-induced calcium flux for each this compound concentration relative to the control (SDF-1α alone).
-
Calculate the IC50 value as previously described.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of X4-tropic HIV-1. Its high potency and selectivity for the CXCR4 receptor allow for precise dissection of the role of this coreceptor in viral entry and pathogenesis. The protocols provided here offer a starting point for researchers to utilize this compound in their studies. It is recommended that investigators optimize these protocols for their specific experimental systems. The data generated using this compound will contribute to a better understanding of HIV-1 biology and may aid in the development of new therapeutic strategies targeting viral entry.
References
- 1. The Chemokine SDF-1 Is a Chemoattractant for Human CD34+ Hematopoietic Progenitor Cells and Provides a New Mechanism to Explain the Mobilization of CD34+ Progenitors to Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Flux - BCF [bcf.technion.ac.il]
- 3. Blockade of X4-Tropic HIV-1 Cellular Entry by this compound, a Potent Noncompetitive CXCR4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
GSK812397: A Potent, Noncompetitive Antagonist for Probing CXCR4 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK812397 is a potent and selective, noncompetitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound to investigate the physiological and pathological roles of the CXCR4 signaling axis. CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its cognate ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), mediates a range of cellular processes including cell migration, proliferation, and survival.[4][5] Dysregulation of the CXCR4/CXCL12 axis is implicated in numerous diseases, including HIV-1 infection, cancer metastasis, and inflammatory disorders.[5][6] this compound's noncompetitive mechanism of action offers a distinct advantage for studying CXCR4 function, as its inhibitory activity is not surmounted by high concentrations of the natural ligand, CXCL12.[1]
Data Presentation
The following tables summarize the in vitro pharmacological data for this compound, demonstrating its potency and selectivity for the CXCR4 receptor.
Table 1: In Vitro Potency of this compound in Functional Assays
| Assay Type | Cell Line/System | Ligand/Stimulus | IC50 (nM) | Reference |
| SDF-1 Mediated Chemotaxis | U937 Cells | SDF-1 (EC80) | 0.34 ± 0.01 | [1] |
| Intracellular Calcium Release | CHO-K1 cells expressing human CXCR4 | SDF-1 | 2.41 ± 0.50 | [1] |
Table 2: Antiviral Activity of this compound against X4-Tropic HIV-1
| Assay Type | Cell System | Virus Strain | IC50 (nM) | Reference |
| HIV-1 Entry Inhibition | Peripheral Blood Mononuclear Cells (PBMCs) | X4-tropic strains | 4.60 ± 1.23 | [1][2] |
| HIV-1 Entry Inhibition | Human Osteosarcoma (HOS) Cells | X4-tropic strains | 1.50 ± 0.21 | [1][2] |
Table 3: Selectivity Profile of this compound
| Target | Assay Type | Activity | Reference |
| Wide range of receptors, enzymes, and transporters | Various binding and functional assays | Highly selective for CXCR4 | [1] |
| Angiotensin-Converting Enzyme (ACE) | Isolated enzyme assay | IC50 = 193 nM | [1] |
| hERG ion channel | Electrophysiology assay | No significant inhibition up to 10 µM | [1] |
| Cytochrome P450 enzymes (1A2, 2C9, 2C19, 2D6, 3A4) | In vitro metabolism assays | No significant inhibition | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures described, the following diagrams have been generated using the DOT language.
Caption: CXCR4 Signaling Pathway and Inhibition by this compound.
Caption: Chemotaxis Assay Workflow.
Caption: Calcium Flux Assay Workflow.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the function of this compound.
Protocol 1: SDF-1-Mediated Chemotaxis Assay
This protocol is designed to assess the inhibitory effect of this compound on the migration of CXCR4-expressing cells towards an SDF-1 gradient.
Materials:
-
CXCR4-expressing cells (e.g., U937 human monocytic cell line)
-
This compound
-
Recombinant human SDF-1 (CXCL12)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts with 5 µm pore size polycarbonate membrane
-
24-well companion plates
-
Cell viability assay kit (e.g., Trypan Blue or a fluorescence-based kit)
-
Plate reader for quantification
Procedure:
-
Cell Preparation:
-
Culture U937 cells in complete culture medium until they reach a density of approximately 1 x 10^6 cells/mL.
-
On the day of the assay, harvest the cells by centrifugation and resuspend them in assay medium to a final concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay medium to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Assay Setup:
-
Add 600 µL of assay medium containing SDF-1 at a pre-determined EC80 concentration to the lower wells of the 24-well plate.
-
In separate tubes, pre-incubate the U937 cell suspension with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Place the Transwell inserts into the wells of the 24-well plate containing the SDF-1 solution.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Intracellular Calcium Release Assay
This protocol describes the use of a fluorometric imaging plate reader (FLIPR) to measure the inhibition of SDF-1-induced intracellular calcium mobilization by this compound.
Materials:
-
CXCR4-expressing cells (e.g., CHO-K1 cells stably expressing human CXCR4)
-
This compound
-
Recombinant human SDF-1 (CXCL12)
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorometric imaging plate reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating:
-
Plate the CXCR4-expressing cells in the microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye solution to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound and Ligand Plate Preparation:
-
Prepare a plate with serial dilutions of this compound in assay buffer.
-
Prepare a separate plate with SDF-1 at a concentration that will elicit a maximal response (e.g., EC100).
-
-
FLIPR Assay:
-
Place the cell plate and the compound/ligand plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
The instrument will then add the this compound dilutions (or vehicle) to the cell plate, and the fluorescence will be monitored.
-
After a short incubation period, the instrument will add the SDF-1 solution to stimulate the cells.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence upon SDF-1 stimulation corresponds to the intracellular calcium release.
-
Calculate the percentage of inhibition of the SDF-1-induced calcium flux for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Protocol 3: HIV-1 Entry Inhibition Assay in PBMCs
This protocol is for assessing the ability of this compound to inhibit the entry of X4-tropic HIV-1 strains into primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
X4-tropic HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Freshly isolated human PBMCs from healthy donors
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
RPMI 1640 medium with 20% FBS, 10% IL-2, and antibiotics
-
96-well cell culture plates
-
Reverse transcriptase (RT) activity assay kit
Procedure:
-
PBMC Preparation and Stimulation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Stimulate the PBMCs with PHA for 2-3 days in culture medium.
-
After stimulation, wash the cells and resuspend them in culture medium containing IL-2 to a density of 4 x 10^6 cells/mL.
-
-
Assay Setup:
-
Dispense the stimulated PBMCs into a 96-well plate.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Add a pre-titered amount of the X4-tropic HIV-1 virus stock to the wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7 days.
-
-
Assessment of Viral Replication:
-
After the incubation period, collect the culture supernatants.
-
Measure the reverse transcriptase (RT) activity in the supernatants as an indicator of viral replication.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of RT activity for each concentration of this compound compared to the virus control (no compound).
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of CXCR4 biology. Its high potency and noncompetitive mode of antagonism make it particularly useful for dissecting the role of the CXCR4/CXCL12 signaling axis in various physiological and disease models. The protocols provided herein offer a starting point for researchers to utilize this compound to further elucidate the multifaceted functions of CXCR4.
References
- 1. bu.edu [bu.edu]
- 2. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. HIV-1-infected peripheral blood mononuclear cells enhance neutrophil survival and HLA-DR expression via increased production of GM-CSF. Implications for HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
Troubleshooting & Optimization
Navigating GSK812397 Insolubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of GSK812397 insolubility in aqueous solutions. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective, noncompetitive antagonist of the CXCR4 receptor.[1][2][3][4] It is investigated for its potential as an anti-HIV agent.[1][3][4] Like many small molecule inhibitors, this compound is a hydrophobic compound, which leads to its poor solubility in water and aqueous buffer systems commonly used in in vitro and in vivo experiments. This low solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the basic solubility properties of this compound?
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO. This allows for the preparation of a concentrated stock that can then be diluted into aqueous experimental media.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%. Most cell lines can tolerate up to 1% DMSO, but it is crucial to perform a vehicle control experiment to ensure the observed effects are from this compound and not the solvent.
Q5: My this compound precipitated after dilution into my aqueous buffer/media. What should I do?
A5: Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this issue. The key is to ensure the compound remains in solution at the final working concentration.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a systematic approach to troubleshooting and resolving issues related to the insolubility of this compound in aqueous solutions.
Initial Steps: Preparing a Stable Stock Solution
Proper preparation of the initial stock solution is critical to prevent downstream precipitation issues.
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the solution gently until the compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Workflow for Aqueous Solution Preparation
If you encounter precipitation when diluting your this compound stock solution into an aqueous buffer or cell culture medium, follow this workflow:
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Detailed Methodologies for Troubleshooting
-
Method A: Reduce Final Concentration
-
Rationale: The simplest solution is often to work at a lower final concentration of this compound. Determine the lowest effective concentration for your experiment to stay within the solubility limit.
-
Protocol: Perform a dose-response experiment starting from a lower concentration range to identify the minimal effective dose.
-
-
Method B: Optimize Dilution Method
-
Rationale: Rapidly adding a concentrated DMSO stock to an aqueous solution can cause localized high concentrations, leading to precipitation. A slower, more controlled dilution process can prevent this.
-
Protocol: While vortexing the aqueous medium, add the this compound stock solution drop-wise. This ensures rapid mixing and prevents the formation of localized, supersaturated pockets of the compound.
-
-
Method C: Pre-warm Aqueous Medium
-
Rationale: The solubility of many compounds increases with temperature. Ensuring your buffer or medium is at the experimental temperature (e.g., 37°C for cell culture) before adding the compound can improve solubility.
-
Protocol: Pre-warm the aqueous diluent to the temperature of your experiment before adding the this compound stock solution.
-
-
Method D: Use of Co-solvents
-
Rationale: For in vivo studies or certain in vitro assays, the use of a co-solvent in the final formulation can enhance solubility.
-
Protocol: Prepare a formulation containing a mixture of solvents. A common formulation for poorly soluble compounds is a ternary system such as DMSO, polyethylene glycol 400 (PEG-400), and water. The ratios of these components must be optimized to maximize solubility while minimizing toxicity.
-
-
Method E: pH Adjustment
-
Protocol: If this compound has ionizable groups, determine its pKa. Adjust the pH of the aqueous buffer to a value where the ionized (more soluble) form of the molecule is predominant. Ensure the final pH is compatible with your experimental system.
-
Method F: Incorporate Surfactants
-
Rationale: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Protocol: Add a biocompatible surfactant such as Tween-80 or Pluronic F-68 to the aqueous medium at a concentration above its critical micelle concentration (CMC) before adding this compound.
-
Data Presentation
While specific quantitative solubility data for this compound is limited in the public domain, the following table provides general guidelines for the use of common solubilizing agents.
| Solubilizing Agent | Typical Starting Concentration | Maximum Recommended Concentration (in vitro) | Considerations |
| DMSO | - | < 0.5% | Vehicle control is essential. Higher concentrations can be cytotoxic. |
| Ethanol | 1-5% | < 1% | Can be toxic to cells at higher concentrations. |
| PEG-400 | 5-10% | Varies by cell type | Generally well-tolerated, but can affect cell membranes. |
| Tween-80 | 0.01-0.1% | < 0.1% | Can interfere with some cellular assays. |
| Pluronic F-68 | 0.02-0.1% | < 0.2% | Often used to reduce shear stress in suspension cultures. |
Signaling Pathway
This compound is a noncompetitive antagonist of the CXCR4 receptor. It blocks the entry of X4-tropic HIV-1 into cells. The binding of this compound to CXCR4 is believed to induce a conformational change in the receptor, making it thermodynamically unfavorable for the HIV-1 gp120 protein to bind, thus inhibiting viral entry.
Caption: Mechanism of this compound as a CXCR4 antagonist to block HIV-1 entry.
References
Optimizing GSK812397 concentration for maximal inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of GSK812397, a potent, noncompetitive antagonist of the CXCR4 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a noncompetitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It binds to a site on the CXCR4 receptor that is distinct from the binding site of its natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), and the HIV-1 virus.[1] This binding induces a conformational change in the receptor, which in turn blocks the entry of X4-tropic HIV-1 strains into cells and inhibits SDF-1-mediated signaling pathways.[1][2]
Q2: What are the key signaling pathways affected by this compound?
A2: By antagonizing the CXCR4 receptor, this compound inhibits the downstream signaling pathways activated by CXCL12. These pathways are crucial for cell migration, proliferation, and survival. The primary pathways affected include the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium, as well as the activation of the PI3K/Akt and MAPK (ERK1/2) pathways.[4][5]
Q3: What is the optimal concentration of this compound for maximal inhibition?
A3: The optimal concentration of this compound for maximal inhibition is dependent on the specific cell type, experimental assay, and, in the case of HIV-1 inhibition, the viral isolate.[1][2] However, based on published data, concentrations in the low nanomolar range are typically effective. For example, the IC50 for inhibiting SDF-1-mediated chemotaxis is approximately 0.34 nM, while for inhibiting HIV-1 entry in peripheral blood mononuclear cells (PBMCs), the IC50 is around 4.60 nM.[1][2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound cytotoxic?
A4: this compound has not been shown to have detectable in vitro cytotoxicity.[2][3]
Q5: How does the presence of serum proteins affect the potency of this compound?
A5: The in vitro potency of this compound can be moderately affected by the presence of serum proteins. One study reported a 2.55-fold shift in the IC50 value in the presence of human serum albumin and α-acid glycoprotein in a PBMC assay.[1][2] This should be taken into consideration when designing and interpreting experiments in serum-containing media.
Troubleshooting Guide
Issue 1: Sub-optimal or no inhibition observed.
-
Possible Cause 1: Incorrect Concentration. The concentration of this compound may be too low for the specific cell line or viral isolate.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your system. We recommend a starting range from 0.1 nM to 100 nM.
-
-
Possible Cause 2: Compound Degradation. Improper storage may have led to the degradation of the compound.
-
Solution: Store this compound as recommended by the supplier, typically at -20°C for long-term storage.[3] Prepare fresh working solutions for each experiment.
-
-
Possible Cause 3: Cell Line Expresses Low Levels of CXCR4. The target cells may not express sufficient levels of the CXCR4 receptor.
-
Solution: Verify CXCR4 expression levels in your cell line using techniques such as flow cytometry or western blotting.
-
-
Possible Cause 4: Viral Isolate Resistance. In HIV-1 inhibition assays, the specific viral isolate may have reduced sensitivity to this compound.[1]
-
Solution: If possible, test the compound against a reference, sensitive HIV-1 strain. The potency of this compound has been shown to vary between different clinical isolates.[1]
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent Cell Seeding. Variations in cell number can lead to inconsistent results.
-
Solution: Ensure accurate and consistent cell counting and seeding for all experiments.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates. Evaporation from the outer wells of a multi-well plate can concentrate reagents and affect results.
-
Solution: Avoid using the outermost wells of the plate for critical experiments, or fill them with sterile PBS or media to minimize evaporation.
-
-
Possible Cause 3: Incomplete Compound Solubilization. this compound may not be fully dissolved, leading to inconsistent concentrations in working solutions.
-
Solution: Ensure the compound is fully dissolved in the recommended solvent before preparing further dilutions.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Stimulus | Cell Line/System | IC50 (nM) | Maximal Inhibition (%) | Reference |
| Chemotaxis | SDF-1 | U937 | 0.34 ± 0.01 | 108.8 ± 3.4 | [1] |
| Intracellular Calcium Release | SDF-1 | HEK-293 (hCXCR4) | 2.41 ± 0.50 | 109.9 ± 5.2 | [1] |
| HIV-1 Entry/Replication | X4-tropic HIV-1 | PBMCs | 4.60 ± 1.23 | ~100 | [1][2] |
| HIV-1 Entry/Replication | X4-tropic HIV-1 | HOS | 1.50 ± 0.21 | ~100 | [1][2] |
| Cell-Cell Fusion | HIV-1 envelope | - | 0.56 ± 0.05 | ~100 | [1] |
| HIV-1 Clinical Isolates | X4 and X4R5 strains | - | 1.0 - 31.6 | >95% for 24 of 30 isolates | [1] |
Experimental Protocols
1. Chemotaxis Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on SDF-1-induced cell migration.
-
Cell Preparation: Culture a CXCR4-expressing cell line (e.g., U937) to optimal density. On the day of the experiment, harvest and resuspend the cells in serum-free migration buffer.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Assay Setup:
-
Add migration buffer containing a chemoattractant concentration of SDF-1 (e.g., an EC80 concentration) to the lower chamber of a Boyden chamber or a multi-well migration plate.
-
In a separate plate, pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add the pre-incubated cell suspension to the upper chamber of the migration plate.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a sufficient time to allow for cell migration (e.g., 2-4 hours).
-
Quantification: Quantify the number of migrated cells in the lower chamber. This can be done by staining the cells and counting them under a microscope or by using a fluorescently labeled cell line and measuring the fluorescence.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
2. Intracellular Calcium Release Assay
This protocol outlines a general procedure for measuring the effect of this compound on SDF-1-induced calcium mobilization.
-
Cell Preparation: Use a cell line that endogenously expresses CXCR4 or has been stably transfected with the human CXCR4 receptor (e.g., HEK-293).
-
Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the dye-loaded cells with various concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes).
-
Signal Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Stimulation: Add an EC80 concentration of SDF-1 to the wells to stimulate calcium release.
-
Data Acquisition: Continuously record the fluorescence intensity over time to monitor the calcium flux.
-
Data Analysis: Determine the peak fluorescence intensity for each well. Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.
Visualizations
Caption: Mechanism of this compound as a noncompetitive antagonist of the CXCR4 receptor.
Caption: Inhibition of CXCR4-mediated signaling pathways by this compound.
Caption: A generalized workflow for in vitro experiments with this compound.
References
- 1. Blockade of X4-Tropic HIV-1 Cellular Entry by this compound, a Potent Noncompetitive CXCR4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of X4-tropic HIV-1 cellular entry by this compound, a potent noncompetitive CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Application of a small molecule inhibitor screen approach to identify CXCR4 downstream signaling pathways that promote a mesenchymal and fulvestrant-resistant phenotype in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of GSK812397 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GSK812397 in cellular assays. The information is designed to help address specific issues that may be encountered during experiments and to ensure the accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective noncompetitive antagonist of the CXCR4 receptor.[1][2][3] Its primary function is to block the entry of X4-tropic strains of HIV-1 into host cells.[1][2] It also inhibits cellular processes mediated by the activation of CXCR4 by its natural ligand, SDF-1 (stromal cell-derived factor-1), such as chemotaxis and the release of intracellular calcium.[1][2]
Q2: How selective is this compound for the CXCR4 receptor?
A2: this compound has been shown to be highly selective for the CXCR4 receptor. It has been profiled against a broad panel of other biological targets, including 53 receptors, 16 enzymes, 8 ion channels, and 4 transporter proteins, with minimal off-target interactions observed.[1]
Q3: Are there any known off-target effects of this compound?
A3: In a comprehensive screening panel, the only notable interaction was with angiotensin-converting enzyme (ACE), with an IC50 of 193 nM in an isolated enzyme assay.[1] However, in a subsequent cellular assay using guinea pig ileum, the inhibition was significantly less potent, with a maximal inhibition of only 26% at a concentration of 30 µM.[1] this compound did not show inhibitory activity against hERG ion channels or cytochrome P450 enzymes at concentrations up to 30 µM.[1]
Q4: Does this compound exhibit cytotoxicity?
A4: No detectable in vitro cytotoxicity has been reported for this compound in the cell lines tested.[1][2][3]
Q5: What are the recommended positive and negative controls when using this compound in a CXCR4-dependent signaling assay?
A5:
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Positive Control (Antagonist): A well-characterized CXCR4 antagonist (e.g., AMD3100) can be used to confirm that the observed effect is due to CXCR4 inhibition.
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Positive Control (Agonist): SDF-1 (CXCL12) should be used to stimulate the CXCR4 pathway and demonstrate a baseline response that can be inhibited by this compound.
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Negative Control (Compound): A structurally similar but inactive compound, if available, is ideal. If not, a vehicle control (e.g., DMSO) is essential.
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Negative Control (Cell Line): A cell line that does not express CXCR4 can be used to demonstrate that the effects of this compound are specific to its target.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cell death at high concentrations of this compound. | Although reported as non-cytotoxic, very high concentrations may induce off-target effects or solvent toxicity. | 1. Perform a dose-response curve for cytotoxicity in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®).2. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cells.3. Use concentrations of this compound that are relevant to its IC50 for CXCR4 antagonism. |
| Inconsistent inhibition of SDF-1-mediated signaling (e.g., calcium flux, chemotaxis). | 1. Suboptimal concentration of SDF-1.2. Variability in CXCR4 expression on cells.3. Degradation of this compound or SDF-1. | 1. Determine the EC80 concentration of SDF-1 in your assay to ensure a robust and consistent signal for inhibition studies.2. Monitor CXCR4 expression levels via flow cytometry or western blot.3. Prepare fresh aliquots of this compound and SDF-1 for each experiment. |
| This compound does not inhibit a suspected CXCR4-dependent process. | 1. The cellular process may not be solely dependent on CXCR4.2. The concentration of this compound is too low.3. The specific HIV-1 isolate is dual-tropic or utilizes an alternative co-receptor. | 1. Use a positive control CXCR4 antagonist (e.g., AMD3100) to confirm CXCR4 dependence.2. Perform a dose-response experiment with this compound to determine its IC50 in your assay.3. If studying HIV-1 entry, ensure the virus is X4-tropic and the cells do not express alternative co-receptors like CCR5. |
| High background signal in a reporter gene assay. | The compound may be interfering with the reporter protein or have autofluorescence. | 1. Run a control with the reporter cell line in the absence of the signaling components to see if this compound directly affects the reporter.2. Measure the autofluorescence of this compound at the excitation and emission wavelengths of your reporter. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Various Cellular Assays
| Assay Type | Cell Line/System | Measured Effect | IC50 (nM) |
| HIV-1 Entry Assay | Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of HIV-1 replication | 4.60 ± 1.23 |
| HIV-1 Entry Assay | Human Osteosarcoma (HOS) Cells | Inhibition of viral entry | 1.50 ± 0.21 |
| Cell-Cell Fusion Assay | HEK293 Cells | Inhibition of gp120-mediated fusion | 0.56 ± 0.05 |
| Chemotaxis Assay | U937 Cells | Inhibition of SDF-1-mediated chemotaxis | 0.34 ± 0.01 |
| Calcium Release Assay | CHO cells expressing CXCR4 | Inhibition of SDF-1-mediated calcium release | 2.41 ± 0.50 |
Data sourced from public research articles.[1][2]
Experimental Protocols
Chemotaxis Assay
This protocol is a representative method for assessing the inhibition of SDF-1-induced chemotaxis by this compound.
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Cell Preparation: U937 cells are cultured and harvested. The cells are washed and resuspended in assay buffer (e.g., RPMI with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
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Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
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Assay Setup:
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In the lower chamber of a 96-well chemotaxis plate (e.g., Neuro Probe), add SDF-1 at a predetermined EC80 concentration.
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In the upper chamber, add the U937 cell suspension pre-incubated with various concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration through the filter.
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Quantification:
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Remove the non-migrated cells from the top of the filter.
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Stain the migrated cells on the bottom of the filter with a suitable dye (e.g., DAPI, Calcein AM).
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Quantify the migrated cells by reading the fluorescence on a plate reader or by cell counting using a microscope.
-
-
Data Analysis: Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Intracellular Calcium Release Assay
This protocol describes a method to measure the effect of this compound on SDF-1-induced intracellular calcium mobilization.
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Cell Preparation: CHO cells stably expressing the human CXCR4 receptor are plated in a 96-well black, clear-bottom plate and cultured overnight.
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Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 1 hour at 37°C.
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Compound Incubation: The dye-containing solution is removed, and the cells are washed. Assay buffer containing various concentrations of this compound or vehicle control is added to the wells, and the plate is incubated for 15-30 minutes.
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Signal Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken.
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Agonist Addition: An EC80 concentration of SDF-1 is added to the wells, and the fluorescence is measured kinetically over several minutes to capture the peak calcium flux.
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Data Analysis: The peak fluorescence response in the presence of this compound is normalized to the response with SDF-1 alone. The IC50 is calculated by plotting the percent inhibition against the log concentration of the compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting logic for unexpected results.
Caption: General experimental workflow.
References
- 1. Blockade of X4-Tropic HIV-1 Cellular Entry by this compound, a Potent Noncompetitive CXCR4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of X4-tropic HIV-1 cellular entry by this compound, a potent noncompetitive CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
Technical Support Center: GSK812397 & Primary Cell Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK812397 in primary cell cultures. The information compiled here is based on available scientific literature to address potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing cytotoxicity in our primary cells after treatment with this compound. What could be the cause?
A1: Current scientific literature indicates that this compound does not exhibit detectable in vitro cytotoxicity and is highly selective for the CXCR4 receptor.[1][2][3][4] If you are observing a decrease in cell viability, it is crucial to consider other potential factors that might be contributing to this effect:
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Primary Cell Health: Primary cells are inherently sensitive. Ensure your cells are healthy, free from contamination, and have a low passage number before starting the experiment. Stress from isolation, culture conditions, or extended time in culture can lead to cell death independent of the compound treatment.
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Reagent Quality and Preparation: Verify the purity and proper solubilization of your this compound stock. Impurities or issues with the solvent (e.g., DMSO concentration) could be cytotoxic. It is recommended to run a vehicle control (solvent only) at the highest concentration used in your experiment.
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Off-Target Effects vs. Cytotoxicity: While this compound is highly selective, it is important to distinguish between general cytotoxicity and specific, non-lethal off-target effects.[5] The compound is a noncompetitive antagonist of the CXCR4 receptor, which can impact signaling pathways dependent on CXCR4.[1][3] Consider if the observed phenotype is a result of CXCR4 inhibition rather than a direct cytotoxic event.
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Assay Interference: The method used to assess cytotoxicity (e.g., MTT, LDH assays) could be subject to interference from the compound or other components in your culture medium. It is advisable to confirm findings using an orthogonal method.
Q2: What is the recommended working concentration for this compound in primary cell experiments?
A2: The optimal concentration of this compound will depend on the specific primary cell type and the experimental endpoint. However, its potency is generally in the low nanomolar range. Using the lowest effective concentration is a standard practice to minimize potential off-target effects.[5] Below is a summary of reported IC50 values from various cell-based assays.
Summary of this compound In Vitro Potency
| Assay Type | Cell Line/Type | IC50 (nM) | Reference |
| SDF-1-mediated Chemotaxis | U937 (monocyte-derived) | 0.34 ± 0.01 | [1][2] |
| SDF-1-mediated Intracellular Calcium Release | HEK293 (CXCR4 transfected) | 2.41 ± 0.50 | [1][2] |
| HIV-1 Entry Inhibition | Peripheral Blood Mononuclear Cells (PBMCs) | 4.60 ± 1.23 | [2] |
| HIV-1 Entry Inhibition | Human Osteosarcoma (HOS) Cells | 1.50 ± 0.21 | [2] |
Q3: How does this compound work, and could its mechanism of action affect my primary cells?
A3: this compound is a potent and selective noncompetitive antagonist of the CXCR4 receptor.[1][3] This means it binds to a site on the CXCR4 receptor that is distinct from the binding site of its natural ligand, SDF-1 (also known as CXCL12), and HIV-1.[1] This binding event changes the receptor's conformation, making it unable to signal or be used by X4-tropic HIV-1 for entry.[1]
The CXCR4/SDF-1 signaling axis is involved in various physiological processes, including cell trafficking, survival, and proliferation. By inhibiting this pathway, this compound could potentially impact these functions in your primary cells. Therefore, any observed effects on cell number or function may be a direct consequence of CXCR4 antagonism rather than non-specific cytotoxicity.
Troubleshooting Guide
If you suspect this compound is causing cytotoxicity in your primary cell experiments, follow this troubleshooting workflow:
Experimental Protocols
Protocol 1: Standard Cell Viability Assessment using PrestoBlue™
This protocol provides a general method for assessing cell viability. It is recommended to optimize seeding density and incubation times for your specific primary cell type.
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Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
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Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Include a "vehicle only" control and an "untreated" control. Remove the overnight culture medium from the cells and add the compound-containing medium.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Reagent Addition: Add PrestoBlue™ HS Cell Viability Reagent to each well at 10% of the culture volume.
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Incubation with Reagent: Incubate the plate for 10 minutes to 2 hours at 37°C. The optimal time will depend on the metabolic activity of your cells.
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Measurement: Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm, with 600 nm as a reference wavelength) using a plate reader.
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Data Analysis: Subtract the background (medium only control) readings. Express the results as a percentage of the vehicle control.
Signaling Pathway Considerations
This compound acts as an antagonist to the CXCR4 receptor. The binding of its natural ligand, SDF-1, to CXCR4 can activate multiple downstream signaling pathways that are crucial for cell survival and migration. By blocking these pathways, this compound can induce biological effects that should not be mistaken for general cytotoxicity.
References
- 1. Blockade of X4-Tropic HIV-1 Cellular Entry by this compound, a Potent Noncompetitive CXCR4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of X4-tropic HIV-1 cellular entry by this compound, a potent noncompetitive CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
Interpreting unexpected results in GSK812397 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GSK812397, a potent and selective noncompetitive antagonist of the CXCR4 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound acts as a noncompetitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It binds to a site on the CXCR4 receptor that is distinct from the binding site of the natural ligand, CXCL12 (SDF-1), and the HIV-1 virus.[1] This binding induces a conformational change in the receptor, preventing X4-tropic HIV-1 strains from entering and infecting host cells.[1][2][4] this compound has been shown to inhibit CXCL12-mediated signaling, such as intracellular calcium release and chemotaxis.[1][2][3]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for the CXCR4 receptor.[2][3] It has been profiled against a broad range of cellular targets, including other receptors, enzymes, and transporters, with minimal off-target effects.[1] A minor inhibition of angiotensin-converting enzyme (ACE) has been observed at high concentrations (IC50 of 193 nM in an isolated enzyme assay), but this effect was significantly less potent in a more physiologically relevant assay.[1] this compound does not inhibit the hERG ion channel or various cytochrome P450 enzymes at concentrations up to 10 μM.[1]
Q3: Is this compound cytotoxic?
No, this compound has not been found to exhibit any detectable in vitro cytotoxicity.[1][2][3]
Q4: Does the presence of serum proteins affect the potency of this compound?
The in vitro potency of this compound is not significantly affected by the presence of human serum albumin and α-acid glycoprotein, with only a minor shift (2.55-fold) in IC50 values observed in peripheral blood mononuclear cell (PBMC) assays.[2]
Troubleshooting Guide
Issue 1: Incomplete Inhibition of HIV-1 Replication
Symptom: In an antiviral assay, this compound does not achieve complete inhibition (>95%) of viral replication, even at high concentrations.
Potential Causes and Solutions:
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Viral Tropism: this compound is specific for X4-tropic and dual-tropic (X4R5) HIV-1 strains, as it targets the CXCR4 co-receptor. It will not inhibit R5-tropic strains that exclusively use the CCR5 co-receptor.
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Troubleshooting Step: Confirm the tropism of your viral isolate using genotypic or phenotypic assays. If using a dual-tropic (X4R5) strain, ensure your host cells do not express CCR5, or use a CCR5 antagonist in conjunction with this compound to isolate the effect on CXCR4-mediated entry.
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Isolate-Dependent Potency: The potency and efficacy of this compound can be dependent on the individual HIV-1 isolate.[1][2] Some X4 and X4R5 isolates have shown incomplete inhibition in the presence of this compound.[1]
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Troubleshooting Step: If possible, test this compound against a reference X4-tropic HIV-1 strain (e.g., HIV-1 IIIB) to confirm the compound's activity in your assay system. If the issue persists with your specific isolate, this may be an inherent characteristic of that virus.
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Issue 2: High Variability in IC50 Values
Symptom: Significant well-to-well or experiment-to-experiment variability is observed in the calculated IC50 values for this compound.
Potential Causes and Solutions:
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Assay Conditions: Inconsistent cell density, viral input (multiplicity of infection, MOI), or incubation times can lead to variability.
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Troubleshooting Step: Standardize all assay parameters. Ensure accurate and consistent cell seeding, a well-characterized viral stock with a known titer, and precise timing for compound addition and assay readout.
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Compound Stability and Handling: Improper storage or handling of this compound can lead to degradation and loss of potency.
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Troubleshooting Step: Refer to the manufacturer's instructions for proper storage conditions. Prepare fresh dilutions of the compound for each experiment from a concentrated stock solution.
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Equilibration Time: this compound reaches equilibrium with the CXCR4 receptor within 15 minutes of addition.[1] Insufficient pre-incubation time before adding the virus or agonist (CXCL12) may lead to inconsistent results.
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Troubleshooting Step: Implement a consistent pre-incubation period of at least 15 minutes with this compound before proceeding with the next step of the experiment.
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Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of this compound
| Assay Type | Cell Type | HIV-1 Strain Tropism | Mean IC50 (nM) |
| Antiviral Assay | PBMCs | X4-tropic | 4.60 ± 1.23 |
| Viral HOS Assay | HOS | X4-tropic | 1.50 ± 0.21 |
| Antiviral Assay | PBMCs | X4 and X4R5 Clinical Isolates | 1.0 - 31.6 |
Table 2: Functional Antagonism of CXCR4 by this compound
| Assay Type | Cell Line | Ligand | Mean IC50 (nM) |
| Chemotaxis Assay | U937 | SDF-1 (CXCL12) | 0.34 ± 0.01 |
| Intracellular Calcium Release | Not Specified | SDF-1 (CXCL12) | 2.41 ± 0.50 |
Experimental Protocols
PBMC Antiviral Assay (Generalized Protocol)
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Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors. Stimulate the cells with phytohemagglutinin (PHA) for 2-3 days.
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Compound Preparation: Prepare a serial dilution of this compound in culture medium.
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Infection: Pre-incubate the PHA-stimulated PBMCs with the this compound dilutions for at least 15 minutes at 37°C.
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Add a known titer of an X4-tropic HIV-1 strain to the cells.
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Incubation: Culture the infected cells for 5-7 days, replacing the medium containing the corresponding concentration of this compound every 2-3 days.
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Readout: Measure the level of viral replication by quantifying reverse transcriptase (RT) activity in the cell supernatant or by p24 antigen ELISA.
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Data Analysis: Calculate the IC50 value by plotting the percentage of viral inhibition against the log concentration of this compound.
Calcium Release Assay (Generalized Protocol)
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Cell Preparation: Culture cells endogenously expressing CXCR4 (e.g., U937 cells) to the appropriate density.
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Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Compound Addition: Add serial dilutions of this compound to the dye-loaded cells and incubate for at least 15 minutes.
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Stimulation: Add a pre-determined EC80 concentration of the CXCR4 agonist, CXCL12 (SDF-1), to induce calcium influx.
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Measurement: Immediately measure the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
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Data Analysis: Determine the IC50 of this compound by plotting the inhibition of the CXCL12-induced calcium signal against the log concentration of the compound.
Visualizations
Caption: Mechanism of action of this compound as a noncompetitive CXCR4 antagonist.
Caption: Generalized experimental workflow for an HIV-1 antiviral assay with this compound.
References
- 1. Blockade of X4-Tropic HIV-1 Cellular Entry by this compound, a Potent Noncompetitive CXCR4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of X4-tropic HIV-1 cellular entry by this compound, a potent noncompetitive CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: GSK812397 Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing GSK812397 to prevent degradation and ensure experimental integrity. Below you will find troubleshooting advice and frequently asked questions regarding the long-term storage of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Loss of Compound Efficacy in In Vitro Assays
You observe a significant decrease in the inhibitory activity of your this compound stock solution in your cellular assays compared to previous experiments.
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Possible Cause 1: Improper Storage Temperature. Storing the compound at temperatures higher than recommended can accelerate degradation. For long-term storage, this compound should be kept at -20°C.[1] Short-term storage at 0 - 4°C for days to weeks is also acceptable.[1]
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Troubleshooting Steps:
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Verify the storage temperature of your stock solution.
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If stored improperly, discard the current stock and prepare a fresh one from a solid sample stored under the correct conditions.
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To confirm the activity of the new stock, include a positive control and a previously validated batch of this compound, if available.
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Possible Cause 2: Multiple Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can lead to compound degradation and a decrease in potency.
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Troubleshooting Steps:
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Minimize the number of freeze-thaw cycles.
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Upon first use, aliquot the stock solution into smaller, single-use volumes. This ensures that the main stock remains frozen and undisturbed.
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Possible Cause 3: Solvent Instability. this compound is soluble in DMSO but not in water.[1] Storing the compound in aqueous solutions for extended periods can lead to precipitation and degradation.
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Troubleshooting Steps:
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Ensure that your stock solutions are prepared in high-quality, anhydrous DMSO.
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For aqueous experimental buffers, prepare the final dilution immediately before use. Do not store this compound in aqueous solutions.
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Issue 2: Visible Particulates or Color Change in Stock Solution
Your this compound stock solution, which was initially clear, now appears cloudy, has visible particulates, or has changed color.
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Possible Cause 1: Precipitation. The compound may have precipitated out of solution due to storage at a low temperature or the introduction of a solvent in which it is not soluble.
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Troubleshooting Steps:
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Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
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If the precipitate does not dissolve, it may indicate degradation or contamination. It is recommended to discard the stock and prepare a new one.
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Possible Cause 2: Degradation. A change in color can be an indicator of chemical degradation.
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Troubleshooting Steps:
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It is best to discard the discolored solution as the purity is compromised.
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When preparing a new stock solution, ensure it is stored in a tightly sealed vial to prevent exposure to air and light, which can contribute to degradation. The compound should be stored in a dry and dark environment.[1]
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Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to keep it at -20°C in a dry and dark environment.[1] For short-term storage (days to weeks), 0 - 4°C is acceptable.[1]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1] Prepare a concentrated stock solution in anhydrous DMSO. For long-term storage, this stock solution should be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to create single-use aliquots.
Q3: What is the shelf life of this compound?
When stored properly as a solid at -20°C, this compound has a shelf life of over two years.[1][2]
Q4: Can I store this compound in an aqueous buffer?
No, this compound is not soluble in water.[1] It should not be stored in aqueous solutions as this can lead to precipitation and potential degradation. Prepare final dilutions in aqueous buffers immediately before conducting your experiment.
Q5: How is this compound shipped, and is it stable at ambient temperatures?
This compound is typically shipped at ambient temperature as a non-hazardous chemical.[1] The product is stable enough for a few weeks during ordinary shipping and time spent in customs.[1]
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Additional Conditions |
| Solid | Short-term (days to weeks) | 0 - 4°C | Dry and dark |
| Solid | Long-term (months to years) | -20°C | Dry and dark |
| In DMSO | Short-term (days to weeks) | 0 - 4°C | Tightly sealed vial |
| In DMSO | Long-term (months) | -20°C | Tightly sealed, single-use aliquots |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the vial of solid this compound to equilibrate to room temperature before opening.
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Add a calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the compound is completely dissolved.
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If not for immediate use, dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.
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Store the aliquots at -20°C.
Protocol 2: General Workflow for Assessing this compound Stability
A general workflow to assess the stability of a this compound stock solution over time can be performed using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
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Initial Analysis (T=0):
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Prepare a fresh stock solution of this compound in anhydrous DMSO.
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Immediately analyze an aliquot of this solution via a validated HPLC-MS method to determine its initial purity and concentration. This serves as the baseline.
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Storage:
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Store the remaining stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
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Time-Point Analysis:
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At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot of the stored solution.
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Analyze the aliquot using the same HPLC-MS method.
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Data Analysis:
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Compare the purity and concentration of the stored sample to the initial T=0 sample.
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A decrease in the main peak area and the appearance of new peaks would indicate degradation.
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Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for reduced compound activity.
References
How to address variability in GSK812397 experimental data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental data when working with GSK812397, a potent, noncompetitive antagonist of the CXCR4 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a noncompetitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It functions by binding to a site on the CXCR4 receptor that is distinct from the binding site of its natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12).[1] This allosteric binding induces a conformational change in the receptor, preventing downstream signaling cascades that are normally initiated by SDF-1 binding.[1] The primary therapeutic application investigated for this compound is the inhibition of X4-tropic HIV-1 entry into host cells.[2][4]
Q2: I am observing significant variability in the IC50 values of this compound in my anti-HIV-1 assays. What could be the cause?
A primary source of variability in the antiviral potency of this compound is the specific strain of HIV-1 being tested.[2][3] Studies have shown that the efficacy of this compound is dependent on the individual viral isolate, with some strains not being completely inhibited even at high concentrations.[1][2] It is crucial to characterize the viral isolates used in your experiments and to consider that inherent differences in the gp120 envelope protein may affect the inhibitory activity of a CXCR4 antagonist.
Q3: My chemotaxis assay results are inconsistent. What are some potential troubleshooting steps?
Inconsistent results in chemotaxis assays can arise from several factors. Here are some key areas to investigate:
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Cell Health and Passage Number: Ensure you are using a consistent and low passage number of cells (e.g., U937).[5][6] High passage numbers can lead to phenotypic drift and altered receptor expression levels.[6]
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SDF-1 Concentration: Use an EC80 concentration of SDF-1 to ensure a robust and reproducible chemotactic response.[1]
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Incubation Time: The pre-incubation time of this compound with the cells can impact its potency. An incubation time of at least 15 minutes is recommended to allow the compound to reach equilibrium with the CXCR4 receptor.[1]
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Cell Density: The number of cells seeded in the upper chamber of the transwell plate is critical. Too few cells will result in a weak signal, while too many can lead to overcrowding and non-specific migration.
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to keep the compound at -20°C.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| HIV-1 Isolate Variability | Characterize the genotype and phenotype of your HIV-1 isolates. Test this compound against a panel of well-characterized reference strains to benchmark your results. |
| Cell Line Instability | Maintain a consistent and low cell passage number. Regularly perform cell line authentication to ensure the identity and purity of your cell line. Monitor CXCR4 expression levels by flow cytometry. |
| Serum Lot Variability | Test new lots of fetal bovine serum (FBS) for their effect on cell growth and this compound potency before use in large-scale experiments. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay-Specific Conditions | Optimize cell density, incubation times, and reagent concentrations for your specific assay format (e.g., 96-well vs. 384-well plates). |
Issue 2: Poor Signal-to-Noise Ratio in Calcium Flux Assays
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dye Loading | Titrate the concentration of the calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM) to determine the optimal concentration for your cell type. Ensure complete de-esterification of the dye by allowing sufficient incubation time at room temperature after loading at 37°C. |
| Low CXCR4 Expression | Confirm CXCR4 expression on your cells using flow cytometry or western blotting. Consider using a cell line known to endogenously express high levels of CXCR4, such as the U937 monocyte-derived cell line.[1] |
| Agonist (SDF-1) Potency | Verify the biological activity of your SDF-1 stock. Prepare fresh dilutions for each experiment. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. High cell viability is crucial for a robust calcium response. |
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound in various assays.
Table 1: Anti-HIV-1 Activity of this compound
| Assay Type | Cell Type | IC50 (nM) |
| Antiviral Assay | Peripheral Blood Mononuclear Cells (PBMCs) | 4.60 ± 1.23 |
| Antiviral Assay | Human Osteosarcoma (HOS) Cells | 1.50 ± 0.21 |
Data from Jenkinson et al., 2010[1]
Table 2: Functional Antagonism of CXCR4 by this compound
| Assay Type | Cell Type | IC50 (nM) |
| SDF-1-mediated Chemotaxis | U937 | 0.34 ± 0.01 |
| SDF-1-mediated Intracellular Calcium Release | Genetically Engineered Cell Line | 2.41 ± 0.50 |
Data from Jenkinson et al., 2010[1]
Experimental Protocols
Chemotaxis Assay
This protocol is adapted from methodologies used to assess the inhibition of SDF-1-induced chemotaxis.[1]
-
Cell Preparation: Culture U937 cells to a density of 0.5-1.0 x 10^6 cells/mL. On the day of the assay, centrifuge the cells and resuspend in serum-free RPMI 1640 medium at a concentration of 1 x 10^7 cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium.
-
Assay Setup:
-
Add SDF-1 (at an EC80 concentration) to the lower wells of a 96-well chemotaxis plate (e.g., Neuroprobe).
-
In a separate plate, pre-incubate the U937 cell suspension with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Add 25 µL of the cell/compound mixture to the top of the filter membrane of the chemotaxis plate.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.
-
Cell Migration Quantification: After incubation, remove non-migrated cells from the top of the filter. Stain the migrated cells on the underside of the filter with a suitable stain (e.g., Diff-Quik) and count the number of migrated cells per well using a microscope. Alternatively, use a fluorescent dye to label cells and quantify migration using a plate reader.
Intracellular Calcium Release Assay
This protocol is a generalized procedure for measuring changes in intracellular calcium levels.
-
Cell Preparation: Plate cells expressing CXCR4 in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for 15 minutes at room temperature.
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add a solution of SDF-1 (at an EC80 concentration) to all wells simultaneously using the instrument's integrated fluidics.
-
Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the IC50 of this compound by plotting the inhibition of the SDF-1-induced calcium response against the concentration of the compound.
Visualizations
CXCR4 Signaling Pathway
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Addressing Data Variability
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. bu.edu [bu.edu]
- 2. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 3. A simple 3D cellular chemotaxis assay and analysis workflow suitable for a wide range of migrating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium flux: Indo-1 loading and sample staining procedure for simultaneous measurement of intracellular Ca2+ [protocols.io]
- 5. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 6. korambiotech.com [korambiotech.com]
GSK812397 lot-to-lot variability and quality control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GSK812397. The information addresses potential issues related to experimental variability, which may arise from lot-to-lot differences or other experimental factors, and offers guidance on quality control measures in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective noncompetitive antagonist of the CXCR4 receptor.[1][2][3] It functions by binding to a site on the CXCR4 receptor that is distinct from the binding site of its natural ligand, SDF-1 (stromal cell-derived factor-1), and the HIV-1 virus.[1] This allosteric binding induces a conformational change in the receptor, which in turn prevents receptor activation by SDF-1 and inhibits the entry of X4-tropic HIV-1 strains into host cells.[1]
Q2: What are the expected IC50 values for this compound in functional assays?
The potency of this compound can vary depending on the specific assay and cell type used. Published data provides the following mean IC50 values as a reference:
| Assay Type | Cell Line/System | Mean IC50 (nM) |
| SDF-1-mediated Chemotaxis | U937 cells | 0.34 ± 0.01 |
| SDF-1-mediated Intracellular Calcium Release | - | 2.41 ± 0.50 |
| HIV-1 Antiviral Assay | Peripheral Blood Mononuclear Cells (PBMCs) | 4.60 ± 1.23 |
| HIV-1 Antiviral Assay | Viral Human Osteosarcoma (HOS) cells | 1.50 ± 0.21 |
Q3: How should I prepare and store this compound?
For optimal results and to minimize variability, it is crucial to follow the manufacturer's instructions for solubility and storage. While specific details may vary by supplier, general recommendations for similar compounds include dissolving in an appropriate solvent like DMSO to create a concentrated stock solution, which can then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Is this compound cytotoxic?
This compound has been shown to have no detectable in vitro cytotoxicity and is highly selective for the CXCR4 receptor.[2][3] However, it is always good practice to perform a cytotoxicity assay with your specific cell line and experimental conditions to rule out any potential confounding effects on cell viability.
Troubleshooting Guide
Issue 1: Higher than expected IC50 values or reduced inhibition.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound stock solutions and working dilutions. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cellular Health and Passage Number | Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. |
| Assay Conditions | Optimize assay parameters such as cell density, incubation times, and concentration of the stimulating agent (e.g., SDF-1). Ensure that the SDF-1 concentration used is at or near the EC80 to achieve a robust assay window.[1] |
| Reagent Quality | Verify the quality and activity of all reagents, including cell culture media, serum, and SDF-1. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Lot-to-Lot Variability of Reagents | If you suspect lot-to-lot variability in your this compound or other critical reagents (like fetal bovine serum), it is advisable to purchase a larger quantity of a single lot to ensure consistency across a series of experiments. When switching to a new lot, perform a bridging study to compare its performance with the previous lot. |
| Experimental Technique | Ensure consistent execution of the experimental protocol, including precise pipetting, timing of incubations, and cell handling. |
| Equipment Performance | Regularly calibrate and maintain laboratory equipment such as pipettes, incubators, and plate readers. |
Experimental Protocols & Workflows
SDF-1-Mediated Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of CXCR4-expressing cells towards a gradient of SDF-1.
Methodology:
-
Cell Preparation: Culture a CXCR4-expressing cell line, such as the U937 monocyte-derived cell line, under standard conditions.[1] Harvest cells and resuspend in assay buffer.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Chemotaxis Setup: Use a chemotaxis chamber (e.g., a Boyden chamber with a porous membrane). Add SDF-1 (at an EC80 concentration) to the lower chamber and the cell suspension to the upper chamber.
-
Incubation: Incubate the chamber to allow for cell migration.
-
Quantification: Quantify the number of migrated cells in the lower chamber using a cell viability assay or by cell counting.
-
Data Analysis: Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.
CXCR4 Signaling Pathway and this compound Inhibition
The following diagram illustrates the CXCR4 signaling pathway and the inhibitory action of this compound.
Quality Control Workflow for a New Lot of this compound
This logical workflow outlines the steps to qualify a new lot of this compound to ensure consistency with previous batches.
References
- 1. Blockade of X4-Tropic HIV-1 Cellular Entry by this compound, a Potent Noncompetitive CXCR4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Blockade of X4-tropic HIV-1 cellular entry by this compound, a potent noncompetitive CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of CXCR4 Antagonists: GSK812397 Versus AMD3100
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent CXCR4 antagonists, GSK812397 and AMD3100. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes critical pathways and workflows.
Introduction to CXCR4 and its Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that, with its ligand CXCL12 (also known as SDF-1), plays a crucial role in various physiological and pathological processes. These include immune responses, hematopoiesis, and cancer metastasis.[1] The antagonism of the CXCR4/CXCL12 signaling axis has emerged as a promising therapeutic strategy for conditions such as HIV infection, cancer, and for the mobilization of hematopoietic stem cells.[1][2]
This guide focuses on two small molecule CXCR4 antagonists:
-
This compound: A potent, noncompetitive, and orally bioavailable CXCR4 antagonist.[3][4]
-
AMD3100 (Plerixafor): A specific CXCR4 antagonist, approved for mobilizing hematopoietic stem cells for transplantation in cancer patients.[5] It is also known to have potential as a partial agonist under certain conditions.[6]
Comparison of In Vitro Efficacy
The following tables summarize the quantitative data on the inhibitory activity of this compound and AMD3100 in key functional assays.
| This compound Performance Data | |
| Assay | IC50 (nM) |
| SDF-1-mediated Chemotaxis | 0.34 ± 0.01[3][7] |
| SDF-1-mediated Intracellular Calcium Release | 2.41 ± 0.50[3][4] |
| Antiviral Activity (HIV-1, in PBMCs) | 4.60 ± 1.23[4] |
| Antiviral Activity (HIV-1, HOS assay) | 1.50 ± 0.21[4] |
| AMD3100 Performance Data | |
| Assay | IC50 (nM) |
| SDF-1-stimulated Chemotaxis | 51 ± 17[5] |
| SDF-1-mediated Calcium Flux | 572 ± 190[5] |
| CXCL12-mediated Chemotaxis (cell-free) | 5.7 |
| CXCR4 Antagonism (cell-free) | 44 |
Mechanism of Action
This compound acts as a noncompetitive antagonist of the CXCR4 receptor.[3][7] This suggests that it binds to an allosteric site on the receptor, a location distinct from the binding site of the natural ligand, CXCL12. This binding induces a conformational change in the receptor that prevents its activation by CXCL12.[3]
AMD3100 is a specific antagonist of CXCR4, directly competing with CXCL12 for binding to the receptor.[5][6] However, some studies have indicated that AMD3100 may also act as a partial agonist , capable of activating G proteins coupled to CXCR4 in certain contexts.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
SDF-1-Mediated Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of cells towards a gradient of the chemoattractant, SDF-1.
General Protocol:
-
Cell Preparation: A suitable cell line endogenously expressing CXCR4 (e.g., U937 monocyte-derived cells or Jurkat T-lymphocyte cells) is used.[3] Cells are cultured and harvested.
-
Assay Setup: A Boyden chamber or a Transwell plate with a porous membrane is utilized. The lower chamber is filled with media containing a predetermined optimal concentration of SDF-1 to act as a chemoattractant.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the CXCR4 antagonist (this compound or AMD3100) before being placed in the upper chamber of the Transwell.
-
Incubation: The plate is incubated for a specific period (e.g., 4 hours) at 37°C to allow cell migration through the membrane towards the SDF-1 gradient.
-
Quantification: Non-migrated cells are removed from the upper surface of the membrane. The migrated cells on the lower surface are fixed, stained, and counted.
-
Data Analysis: The concentration of the antagonist that inhibits cell migration by 50% (IC50) is calculated.
Intracellular Calcium Flux Assay
This assay determines a compound's ability to block the increase in intracellular calcium concentration that occurs upon CXCR4 activation by SDF-1.
General Protocol:
-
Cell Preparation: CXCR4-expressing cells (e.g., CHO-K1 cells stably expressing CXCR4) are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-8).
-
Compound Incubation: The dye-loaded cells are incubated with various concentrations of the antagonist (this compound or AMD3100).
-
SDF-1 Stimulation: The cells are then stimulated with a concentration of SDF-1 known to elicit a submaximal response (e.g., EC80).
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Data Analysis: The IC50 value is determined by calculating the concentration of the antagonist required to inhibit the SDF-1-induced calcium flux by 50%.
Visualizing the Molecular Interactions and Experimental Processes
CXCR4 Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by the binding of CXCL12 to its receptor, CXCR4, and the point of inhibition by antagonists.
Caption: Simplified CXCR4 signaling pathway and the inhibitory action of antagonists.
Experimental Workflow: Chemotaxis Assay
The diagram below outlines the key steps in a typical chemotaxis assay used to evaluate CXCR4 antagonists.
Caption: Workflow for a CXCR4 antagonist chemotaxis assay.
Experimental Workflow: Calcium Flux Assay
This diagram illustrates the general procedure for a calcium flux assay to assess the potency of CXCR4 inhibitors.
Caption: Workflow for a CXCR4 antagonist calcium flux assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The SDF-1/CXCR4 axis regulates migration of transplanted bone marrow mesenchymal stem cells towards the pancreas in rats with acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokine receptor inhibition by AMD3100 is strictly confined to CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of X4-tropic HIV-1 cellular entry by this compound, a potent noncompetitive CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient inhibition of SDF‐1α‐mediated chemotaxis and HIV‐1 infection by novel CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
Comparing the efficacy of GSK812397 and Maraviroc in HIV entry inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two HIV entry inhibitors, GSK812397 and Maraviroc. The information is compiled from preclinical and clinical studies to assist researchers in understanding the distinct mechanisms and potential applications of these compounds in antiretroviral therapy.
Introduction
HIV entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells. This interaction triggers conformational changes in gp120, enabling it to bind to a coreceptor, either CCR5 or CXCR4. This dual engagement facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm. This compound and Maraviroc are both HIV entry inhibitors, but they target different coreceptors, leading to distinct antiviral profiles.
This compound is a potent, noncompetitive antagonist of the CXCR4 coreceptor.[1][2][3] It is effective against HIV-1 strains that use the CXCR4 coreceptor for entry (X4-tropic viruses).[1][4]
Maraviroc , marketed as Selzentry® or Celsentri®, is a CCR5 receptor antagonist.[5][6] It selectively binds to the CCR5 coreceptor, preventing its interaction with gp120 and thus inhibiting the entry of CCR5-tropic (R5-tropic) HIV-1.[5][6][7] Maraviroc is an approved antiretroviral medication for the treatment of R5-tropic HIV-1 infection.[5]
Mechanism of Action
The distinct mechanisms of this compound and Maraviroc are visualized in the signaling pathway diagram below.
Efficacy Data: A Comparative Summary
The following tables summarize the in vitro efficacy of this compound and Maraviroc from various studies. It is important to note that these values were not determined in head-to-head comparative studies and were obtained using different assays and viral isolates, which can influence the results.
Table 1: In Vitro Efficacy of this compound against X4-tropic HIV-1
| Assay Type | Cell Line | HIV-1 Strain(s) | IC50 (nM) | Reference |
| Antiviral Assay | PBMCs | IIIB, HXB2 | 4.60 ± 1.23 | [1] |
| Viral HOS Assay | HOS | IIIB, HXB2 | 1.50 ± 0.21 | [1] |
| Cell-cell Fusion Assay | - | - | 0.56 ± 0.05 | [4] |
| SDF-1-mediated Chemotaxis | U937 | - | 0.34 ± 0.01 | [1][4] |
| SDF-1-mediated Calcium Release | HEK293 | - | 2.41 ± 0.50 | [1][4] |
Table 2: In Vitro Efficacy of Maraviroc against R5-tropic HIV-1
| Assay Type | Cell Line | HIV-1 Strain(s) | IC50 (nM) | Reference |
| Antiviral Assay | PBMCs | Ba-L | 0.3 (IC90) | [8] |
| Radioligand Binding Assay (MIP-1α) | HEK293 | - | 3.3 | [8] |
| Radioligand Binding Assay (MIP-1β) | HEK293 | - | 7.2 | [8] |
| Radioligand Binding Assay (RANTES) | HEK293 | - | 5.2 | [8] |
| Unbound MVC in CD4+ T cells | CD4+ T cells | Pseudovirus | 0.68 (EC50) | [9] |
Clinical Efficacy of Maraviroc
Maraviroc has undergone extensive clinical evaluation. The MOTIVATE 1 and 2 studies were pivotal Phase 3 trials in treatment-experienced adults with R5-tropic HIV-1.
Table 3: Key Efficacy Endpoints from the MOTIVATE 1 & 2 Trials (48-week data)
| Endpoint | Maraviroc (BID) + OBT | Placebo + OBT | Reference |
| Mean Viral Load Reduction (log10 copies/mL) | -1.84 | -0.79 | [8] |
| Patients with Viral Load <50 copies/mL | 45.5% | 23.0% | [8] |
| Mean CD4+ Cell Count Increase (cells/mm³) | 124 | 61 | [8] |
OBT: Optimized Background Therapy
Clinical trial data for this compound are not as widely published as for Maraviroc.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
HIV-1 Entry Inhibition Assay using TZM-bl Reporter Cells
This assay is commonly used to determine the inhibitory activity of compounds against HIV-1 entry.
-
Cell Seeding: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are seeded into 96-well microplates and incubated overnight.
-
Compound Preparation: The test compound (this compound or Maraviroc) is serially diluted to the desired concentrations.
-
Pre-incubation: The culture medium is removed from the cells and replaced with medium containing the diluted compound. The plates are incubated for 1 hour at 37°C.
-
Infection: A predetermined amount of HIV-1 virus stock (either X4-tropic for this compound or R5-tropic for Maraviroc) is added to each well.
-
Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry, replication, and expression of the luciferase reporter gene.
-
Lysis and Substrate Addition: The culture medium is removed, and cells are lysed. A luciferase substrate is then added to each well.
-
Luminescence Measurement: The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces viral infection by 50%, is calculated from the dose-response curve.
Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of HIV-1 envelope-expressing cells with target cells.
-
Cell Preparation: Two cell populations are prepared:
-
Effector cells: Cells (e.g., HEK293T) are co-transfected with a plasmid expressing the HIV-1 envelope glycoprotein (gp120/gp41) and a plasmid for one half of a reporter protein (e.g., a split luciferase).
-
Target cells: Cells (e.g., TZM-bl) expressing CD4, CCR5, and CXCR4 are transfected with a plasmid for the other half of the reporter protein.
-
-
Co-culture: The effector and target cells are co-cultured in the presence of serial dilutions of the inhibitor.
-
Fusion and Reporter Activation: If cell fusion occurs, the two halves of the reporter protein come into proximity and become functional, generating a measurable signal (e.g., light for luciferase).
-
Signal Measurement: The reporter signal is quantified.
-
Data Analysis: The IC50 for the inhibition of cell-cell fusion is determined.
PhenoSense™ HIV Entry Assay
This is a commercially available assay from Monogram Biosciences that measures the in vitro susceptibility of patient-derived HIV-1 envelope clones to entry inhibitors.[13][14][15]
Detailed Steps:
-
Sample Collection: A patient's blood sample is collected.
-
RNA Extraction and Amplification: HIV-1 RNA is extracted from the plasma. The region of the env gene encoding the envelope glycoproteins is amplified by RT-PCR.
-
Recombinant Virus Production: The amplified patient-derived env genes are inserted into a replication-defective HIV-1 vector that contains a luciferase reporter gene. These vectors are used to produce pseudotyped viruses that have the patient's envelope proteins on their surface.
-
Infection and Drug Susceptibility Testing: Target cells are infected with the patient-derived pseudoviruses in the presence of serial dilutions of the entry inhibitor.
-
Luciferase Measurement and Analysis: After a period of incubation, the cells are lysed, and luciferase activity is measured. The drug concentration that inhibits viral replication by 50% (IC50) is determined and compared to that of a reference wild-type virus. The result is reported as a fold-change in susceptibility.
Conclusion
This compound and Maraviroc are potent HIV entry inhibitors with distinct mechanisms of action targeting different coreceptors. Maraviroc is a well-established therapeutic option for R5-tropic HIV-1, with extensive clinical data supporting its efficacy and safety. This compound demonstrates high in vitro potency against X4-tropic HIV-1, a viral phenotype that can emerge in later stages of HIV infection and is associated with more rapid disease progression. The choice between these or other antiretroviral agents depends on the specific tropism of the patient's viral population, which underscores the importance of tropism testing in personalized HIV management. Further clinical investigation of CXCR4 antagonists like this compound is warranted to expand the therapeutic arsenal against HIV-1, particularly for patients with X4-tropic or dual/mixed-tropic virus.
References
- 1. Two-Year Safety and Virologic Efficacy of Maraviroc in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Immunodeficiency Virus 1 (HIV-1) PhenoSense Entry® (Monogram® Fuzeon Resistance) » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]
- 3. researchgate.net [researchgate.net]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. The MOTIVATE trials: maraviroc therapy in antiretroviral treatment-experienced HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Preclinical Evaluation of the HIV-1 Fusion Inhibitor L'644 as a Potential Candidate Microbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maraviroc 48-Weeks Safety, Efficacy in Treatment-Experienced MOTIVATE 1 and 2 Study Pooled Analysis [natap.org]
- 12. Frontiers | Design of a Bispecific HIV Entry Inhibitor Targeting the Cell Receptor CD4 and Viral Fusion Protein Gp41 [frontiersin.org]
- 13. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 14. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 15. Phenosense Entry HIV Drug Resistance Assay | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
A Head-to-Head Comparison of GSK812397 with Other CXCR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a variety of diseases, including HIV-1 infection, cancer metastasis, and inflammatory conditions. Its central role in cell migration and signaling has driven the development of numerous antagonists. This guide provides an objective, data-supported comparison of GSK812397, a potent noncompetitive CXCR4 antagonist, with other notable inhibitors such as Plerixafor (AMD3100), AMD11070, and KRH-3955.
Mechanism of Action: A Diverse Landscape of CXCR4 Inhibition
The SDF-1α/CXCR4 signaling axis plays a pivotal role in cellular trafficking. Upon binding of the chemokine SDF-1α (CXCL12), CXCR4 initiates a cascade of intracellular events, including G-protein activation, leading to calcium mobilization and chemotaxis. CXCR4 inhibitors disrupt this interaction through various mechanisms.
This compound is characterized as a noncompetitive antagonist of the CXCR4 receptor.[1] This mode of action means that it does not directly compete with SDF-1α for the same binding site but rather binds to an allosteric site on the receptor, inducing a conformational change that prevents signaling. In contrast, other inhibitors like Plerixafor are considered competitive antagonists, directly blocking the binding of SDF-1α.
In Vitro Potency: A Comparative Analysis
The potency of CXCR4 inhibitors is typically assessed through various in vitro assays, including SDF-1α competition binding, inhibition of SDF-1α-mediated calcium mobilization, and chemotaxis assays.
| Inhibitor | SDF-1α Binding IC50 (nM) | Calcium Flux IC50 (nM) | Chemotaxis IC50 (nM) | Anti-HIV-1 EC50 (nM) | Mechanism of Action | Reference |
| This compound | - | 2.41 ± 0.50 | 0.34 ± 0.01 | 0.3 - 4.6 | Noncompetitive | [1] |
| Plerixafor (AMD3100) | 572 | - | <50 | - | Competitive | [2][3] |
| AMD11070 | 12.5 ± 1.3 | 9.0 ± 2.0 | 19.0 ± 4.0 | - | Allosteric | [2] |
| KRH-3955 | 0.61 | - | - | 0.3 - 1.0 | Competitive | [4] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
This compound demonstrates high potency, particularly in inhibiting chemotaxis with a sub-nanomolar IC50 value.[1] Its anti-HIV-1 activity is in a similar low nanomolar range to that of KRH-3955.[1] While a direct head-to-head study with Plerixafor and AMD11070 under identical conditions is not available in the public domain, the existing data suggests this compound is a highly potent CXCR4 antagonist.
Pharmacokinetic Profile
A key differentiator among CXCR4 inhibitors is their pharmacokinetic profile, particularly oral bioavailability. Plerixafor, for instance, is administered via injection due to its lack of oral bioavailability.[1]
| Inhibitor | Oral Bioavailability (%) | Species | Key Characteristics | Reference |
| This compound | 17-21 | Monkey, Dog, Rat | Half-life >12h in dog and monkey; no evidence of tissue accumulation. | [1] |
| KRH-3955 | 25.6 | Rat | Extended half-life (approx. 99h), likely due to tissue accumulation. | [1][4] |
| Plerixafor (AMD3100) | Not orally bioavailable | - | Administered via injection. | [1] |
| AMD11070 | Orally bioavailable | - | First orally available small molecule antagonist of CXCR4 to enter clinical trials. | [2] |
This compound exhibits favorable pharmacokinetic properties with good oral bioavailability across multiple species and a long half-life without the tissue accumulation observed with KRH-3955, which could be a developmental advantage.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize CXCR4 inhibitors.
SDF-1α-Mediated Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant, in this case, SDF-1α.
Protocol:
-
Cell Preparation: U937 cells, which endogenously express the CXCR4 receptor, are cultured and harvested. The cells are then washed and resuspended in assay medium.
-
Inhibitor Incubation: The cells are pre-incubated with varying concentrations of the CXCR4 inhibitor (e.g., this compound) or a vehicle control for a specified period.
-
Chemotaxis Chamber Setup: A Boyden chamber with a porous membrane is used. The lower chamber is filled with assay medium containing a predetermined optimal concentration of SDF-1α to act as a chemoattractant.
-
Cell Migration: The inhibitor-treated cells are added to the upper chamber. The chamber is then incubated to allow for cell migration through the membrane towards the SDF-1α gradient.
-
Quantification: After the incubation period, the non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope. The percentage of inhibition is calculated relative to the vehicle control.
Intracellular Calcium Release Assay (FLIPR)
This assay measures the ability of a compound to block the transient increase in intracellular calcium that occurs upon CXCR4 activation by SDF-1α.
Protocol:
-
Cell Plating: Cells expressing CXCR4 are plated in a microplate and incubated overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C. This dye will fluoresce upon binding to calcium.
-
Inhibitor Addition: The cells are then incubated with various concentrations of the CXCR4 inhibitor or a vehicle control.
-
FLIPR Measurement: The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The baseline fluorescence is measured.
-
SDF-1α Stimulation: An EC80 concentration of SDF-1α is added to the wells to stimulate the CXCR4 receptor.
-
Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of intracellular calcium. The inhibitory effect of the compound is determined by the reduction in the fluorescence signal compared to the control.
Conclusion
This compound is a potent, orally bioavailable, noncompetitive CXCR4 antagonist with a promising pharmacokinetic profile.[1] Its high potency in inhibiting chemotaxis and anti-HIV-1 activity, comparable to other leading CXCR4 inhibitors, positions it as a significant candidate for further development. The noncompetitive mechanism of action may offer advantages in certain therapeutic contexts. Direct, head-to-head clinical and preclinical studies under standardized conditions will be crucial to fully elucidate the comparative efficacy and safety of this compound against other CXCR4 inhibitors. The data presented in this guide provides a foundational comparison for researchers and drug development professionals in the field of CXCR4-targeted therapeutics.
References
- 1. Blockade of X4-Tropic HIV-1 Cellular Entry by this compound, a Potent Noncompetitive CXCR4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK812397's Selectivity for the CXCR4 Receptor: A Comparative Guide
This guide provides a detailed comparison of GSK812397 with other prominent CXCR4 receptor antagonists, focusing on selectivity and potency. The information is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological and experimental processes.
Introduction to CXCR4 and Its Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that, with its unique endogenous ligand CXCL12 (also known as SDF-1), plays a critical role in various physiological processes, including hematopoiesis, immune responses, and organ development.[1] The CXCR4/CXCL12 signaling axis is also implicated in numerous pathologies, such as HIV-1 entry into host cells, cancer metastasis, and inflammatory diseases.[2][3] Consequently, the development of potent and selective CXCR4 antagonists is a significant area of therapeutic research.
This compound is a novel, potent, and highly selective noncompetitive antagonist of the CXCR4 receptor.[2][3] This guide validates its selectivity by comparing its performance against two other well-characterized CXCR4 antagonists:
-
Plerixafor (AMD3100): A bicyclam molecule that functions as a selective and reversible antagonist of CXCR4. It is clinically approved for mobilizing hematopoietic stem cells for autologous transplantation.[1][4]
-
Motixafortide (BL-8040): A novel, high-affinity, synthetic cyclic peptide inhibitor of CXCR4 with a slow receptor dissociation rate, also used for stem cell mobilization.[5][6]
Comparative Analysis of Potency and Affinity
The efficacy of a CXCR4 antagonist is determined by its potency in blocking receptor-mediated functions and its binding affinity. The following table summarizes key quantitative data for this compound and its comparators. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
| Compound | Assay Type | Target/Cell Line | Metric | Value (nM) | Reference |
| This compound | Calcium Release | HEK-293 (hCXCR4) | IC50 | 2.41 ± 0.50 | [2][3] |
| Chemotaxis | U937 Cells | IC50 | 0.34 ± 0.01 | [2][3] | |
| HIV-1 Entry | PBMCs | IC50 | 4.60 ± 1.23 | [3] | |
| Plerixafor (AMD3100) | 12G5 Antibody Binding | CHO Cells | IC50 | 319.6 ± 37.3 | |
| Motixafortide (BL-8040) | Binding Affinity | Ki | 0.32 | [5] | |
| In Vitro Studies | IC50 | 0.42 - 4.5 | [7] |
Validation of Selectivity
A critical attribute of a therapeutic antagonist is its selectivity for the intended target over other related and unrelated biomolecules. High selectivity minimizes the risk of off-target effects.
This compound Selectivity Profile
This compound has been extensively profiled to confirm its high selectivity for the CXCR4 receptor.[2]
-
Broad Target Panel: In a comprehensive screen, this compound was tested against a panel of 53 receptors (including adrenergic, dopaminergic, and serotonergic subtypes), 16 enzymes, 8 ion channels, and 4 transporter proteins. The only significant interaction noted was with angiotensin-converting enzyme (ACE), and only at a much higher concentration (IC50 of 193 nM).[2]
-
Chemokine Receptor Panel: In a functional calcium release assay, this compound was specifically tested against a panel of 15 other chemokine receptor subtypes and was found to be highly selective for CXCR4.[2]
Plerixafor (AMD3100) Selectivity Profile
Plerixafor has also been demonstrated to be a selective inhibitor of CXCR4. It showed no activity when tested against a panel of 13 other chemokine receptors (CXCR1, CXCR2, CXCR3, CXCR7, CCR1, CCR2b, CCR3, CCR4, CCR5, CCR6, CCR7, CCR8, and CCR9).[1]
Motixafortide (BL-8040) Selectivity Profile
Motixafortide is described as a highly selective inhibitor of CXCR4, designed to specifically disrupt the CXCR4/CXCL12 signaling axis.[6] Its high affinity and slow dissociation kinetics contribute to its potent and sustained target-specific effects.[5]
Signaling Pathways and Experimental Workflows
To understand the validation process, it is essential to visualize the underlying biological and experimental frameworks.
CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, CXCR4 activates intracellular signaling cascades that mediate cellular responses. Antagonists like this compound block these activation steps.
References
- 1. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of X4-Tropic HIV-1 Cellular Entry by this compound, a Potent Noncompetitive CXCR4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of X4-tropic HIV-1 cellular entry by this compound, a potent noncompetitive CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plerixafor is superior to conventional chemotherapy for first-line stem cell mobilisation, and is effective even in heavily pretreated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hematopoietic stem cell mobilization for allogeneic stem cell transplantation by motixafortide, a novel CXCR4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the approved indications for Motixafortide? [synapse.patsnap.com]
- 7. ijhsr.org [ijhsr.org]
Navigating HIV-1 Entry: A Comparative Guide to the Cross-Resistance Profile of GSK812397
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the HIV-1 entry inhibitor GSK812397. While specific cross-resistance studies for this compound are not publicly available, this document synthesizes existing antiviral data and offers a comparative analysis with other CXCR4 antagonists to elucidate potential resistance mechanisms.
This compound is a potent, noncompetitive antagonist of the CXCR4 coreceptor, a critical pathway for X4-tropic HIV-1 strains to enter host cells.[1][2] Its mechanism of action, distinct from many other antiretroviral classes, makes it a candidate for inclusion in treatment regimens, particularly for patients with multi-drug resistant HIV-1. This guide presents the available quantitative data on its antiviral activity, details the experimental protocols used in its evaluation, and explores the broader context of resistance to CXCR4 antagonists.
Data Presentation: Antiviral Potency of this compound
This compound has demonstrated potent antiviral activity against laboratory strains and a range of clinical isolates of HIV-1. The following tables summarize the key in vitro efficacy data.
| Assay Type | HIV-1 Strain(s) | Mean 50% Inhibitory Concentration (IC50) ± SEM | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Laboratory Strains | 4.60 ± 1.23 nM | [3] |
| Human Osteosarcoma (HOS) Cells | Laboratory Strains | 1.50 ± 0.21 nM | [3] |
Table 1: In Vitro Antiviral Activity of this compound against Laboratory HIV-1 Strains.
| Isolate Type | Number of Isolates | IC50 Range | Complete Inhibition (>95%) | Reference |
| X4 Clinical Isolates | 25 | 1.0 - 31.6 nM | 21 of 25 isolates | [4] |
| X4R5 Dual-Tropic Isolates | 5 | 1.0 - 31.6 nM | 3 of 5 isolates | [4] |
Table 2: Antiviral Activity of this compound against X4-Tropic and Dual-Tropic HIV-1 Clinical Isolates.
Pharmacological studies have also shown that this compound inhibits SDF-1-mediated chemotaxis and intracellular calcium release with IC50 values of 0.34 ± 0.01 nM and 2.41 ± 0.50 nM, respectively, confirming its potent interaction with the CXCR4 receptor.[3] The antiviral potency of this compound is not significantly affected by the presence of human serum albumin and α-acid glycoprotein.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Peripheral Blood Mononuclear Cell (PBMC) Antiviral Assay
This assay assesses the ability of a compound to inhibit HIV-1 replication in primary human immune cells.
-
Cell Preparation: PBMCs are isolated from healthy human donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell proliferation, making them susceptible to HIV-1 infection.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Infection: Stimulated PBMCs are infected with a known quantity of an X4-tropic HIV-1 strain in the presence of the diluted compound.
-
Incubation: The infected cells are incubated for a period of 7 days to allow for viral replication.
-
Endpoint Measurement: The extent of viral replication is quantified by measuring the level of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.
Human Osteosarcoma (HOS) Cell-Based Antiviral Assay
This assay utilizes a genetically engineered cell line to provide a more rapid and high-throughput assessment of antiviral activity.
-
Cell Line: HOS cells expressing the CD4 receptor and the CXCR4 coreceptor are used. These cells are engineered to contain an HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase).
-
Infection: The HOS cells are infected with an X4-tropic HIV-1 strain in the presence of serial dilutions of this compound.
-
Incubation: The cells are incubated for a sufficient period for viral entry, integration, and reporter gene expression to occur.
-
Reporter Gene Assay: The level of reporter gene expression is measured, which is proportional to the level of viral infection.
-
Data Analysis: The IC50 value is determined by analyzing the reduction in reporter gene signal as a function of compound concentration.
Mandatory Visualization
HIV-1 Entry Pathway and Mechanism of this compound Action
The following diagram illustrates the key steps in X4-tropic HIV-1 entry into a host T-cell and the point of inhibition by this compound.
Caption: HIV-1 entry and inhibition by this compound.
Experimental Workflow for Antiviral Activity Assessment
The following diagram outlines the general workflow for determining the in vitro antiviral potency of a compound like this compound.
Caption: Workflow for in vitro antiviral assay.
Comparative Analysis: Cross-Resistance in the Context of CXCR4 Antagonists
While specific resistance studies on this compound have not been published, the mechanisms of resistance to other CXCR4 antagonists, such as AMD3100 (Plerixafor), provide valuable insights into potential cross-resistance profiles.
Resistance to CXCR4 antagonists can theoretically occur through two primary pathways: a shift in coreceptor usage from CXCR4 to CCR5, or mutations in the viral envelope glycoprotein (gp120) that allow it to bind to the CXCR4 receptor even in the presence of the inhibitor.[5]
Studies with AMD3100 have shown that some HIV-1 isolates exhibit baseline resistance.[6] This resistance is not due to a coreceptor switch but rather the ability of the virus to utilize the AMD3100-bound conformation of CXCR4 for entry.[6] The determinants for this resistance have been mapped to the V1/V2 and V3 loops of the gp120 protein.[7][8]
It is plausible that similar mechanisms could confer resistance to this compound. Given that this compound is a noncompetitive antagonist, it binds to a site on CXCR4 that is distinct from the gp120 binding site.[2] This mode of action may be susceptible to viral mutations that alter the interaction between gp120 and the inhibitor-bound receptor.
Importantly, resistance to CXCR4 antagonists is not expected to confer cross-resistance to other classes of antiretroviral drugs that target different stages of the HIV-1 life cycle, such as reverse transcriptase inhibitors, protease inhibitors, or integrase inhibitors.[5]
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of X4-tropic HIV-1 cellular entry by this compound, a potent noncompetitive CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Baseline resistance of primary human immunodeficiency virus type 1 strains to the CXCR4 inhibitor AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. V3-independent competitive resistance of a dual-X4 HIV-1 to the CXCR4 inhibitor AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking GSK812397: A Comparative Guide to the Potency of Novel CXCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a range of diseases, from HIV-1 infection to various forms of cancer. Its role in cell trafficking, proliferation, and survival has driven the development of numerous antagonists aimed at blocking its signaling pathway. This guide provides an objective comparison of the potency of GSK812397, a notable CXCR4 antagonist, against a selection of novel competing compounds. The information herein, supported by experimental data, is intended to assist researchers in making informed decisions for their drug discovery and development programs.
At a Glance: Potency Comparison of CXCR4 Antagonists
The following table summarizes the reported potency of this compound and other novel CXCR4 antagonists across various in vitro assays. Lower IC50/EC50 values indicate higher potency.
| Compound | Assay Type | Cell Line/System | IC50 / EC50 (nM) | Reference(s) |
| This compound | HIV-1 Entry (X4-tropic) | PBMCs | 4.60 ± 1.23 | [1][2][3] |
| HIV-1 Entry (X4-tropic) | HOS | 1.50 ± 0.21 | [1][2][3] | |
| SDF-1 Mediated Chemotaxis | U937 | 0.34 ± 0.01 | [1][2][3] | |
| SDF-1 Mediated Calcium Release | - | 2.41 ± 0.50 | [1][2][3] | |
| AMD11070 (Mavorixafor) | SDF-1α Ligand Binding | CCRF-CEM | 12.5 ± 1.3 | [4] |
| SDF-1 Mediated Calcium Flux | CCRF-CEM | 9.0 ± 2.0 | [4] | |
| SDF-1 Mediated Chemotaxis | CCRF-CEM | 19.0 ± 4.0 | [4][5] | |
| HIV-1 Replication (T-tropic) | MT-4 | 1 - 2 | [6] | |
| HIV-1 Replication (T-tropic) | PBMCs | 9 | [5][6] | |
| KRH-3955 | HIV-1 Replication (X4-tropic) | PBMCs | 0.3 - 1.0 | [7][8] |
| SDF-1α Binding | - | 0.61 | [8][9] | |
| MSX-122 | CXCR4/CXCL12 Interaction | - | ~10 | [10][11] |
| Matrigel Invasion | MDA-MB-231 | Potent Inhibition (100 nM) | [10] | |
| BL-8040 (Motixafortide) | CXCR4 Antagonism | - | ~1 | [12] |
| PF-06747143 | CXCL12-induced Cell Migration | Ramos | 0.24 | [13] |
| CXCL12-induced Calcium Flux | Primary CLL-B cells | 1.41 | [14] | |
| TIQ-15 | HIV-1 Entry | MAGI-CCR5/CXCR4 | 13 | [15][16] |
| CXCR4 Calcium Flux | Chem-1 | 3 - 6 | [3] | |
| WZ811 | CXCR4 Binding (TN14003 competition) | - | 0.3 | |
| SDF-1 Mediated cAMP Modulation | U87 glioma | 1.2 | ||
| Matrigel Invasion | MDA-MB-231 | 5.2 | ||
| Compound 30 | CXCR4 Antagonism | - | 24 | |
| HIV Entry | TZM-bl | 7 |
Understanding the CXCR4 Signaling Pathway
The interaction of the chemokine CXCL12 (also known as SDF-1) with its receptor CXCR4 initiates a cascade of intracellular signaling events crucial for cell migration, survival, and proliferation. Antagonists like this compound are designed to block this interaction, thereby inhibiting these downstream effects.
Caption: CXCR4 Signaling Pathway and Point of Antagonist Intervention.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antagonist potency. Below are outlines of key experimental protocols commonly employed in the characterization of CXCR4 antagonists.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the transient increase in intracellular calcium concentration induced by CXCL12 binding to CXCR4.
-
Cell Seeding: Seed cells expressing CXCR4 (e.g., U87.CD4.CXCR4+) in black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-2 AM) for approximately 45 minutes at room temperature in the dark.
-
Compound Incubation: Wash the cells and add the test antagonist at various concentrations. Incubate for a short period (e.g., 10 minutes) to allow for receptor binding.
-
Ligand Addition and Measurement: Add a fixed concentration of CXCL12 to all wells to induce calcium mobilization. Continuously record the fluorescence signal using a plate reader to measure the dose-dependent inhibition by the antagonist.
-
Data Analysis: Calculate the IC50 value from the dose-response curve, representing the concentration of antagonist required to inhibit 50% of the CXCL12-induced calcium response.
Chemotaxis (Cell Migration) and Invasion Assays
These assays assess the ability of an antagonist to inhibit the directional migration of cells towards a CXCL12 gradient.
-
Chamber Setup: Use a Boyden chamber system with a porous membrane (e.g., 8-µm pore size). For invasion assays, the membrane is coated with a basement membrane matrix like Matrigel.
-
Cell Seeding: Suspend CXCR4-expressing cells (e.g., PANC-1, SUIT-2) in serum-free media and add them to the upper chamber.
-
Chemoattractant and Antagonist Addition: Add serum-free media containing CXCL12 and various concentrations of the antagonist to the lower chamber.
-
Incubation: Incubate the chambers for a set period (e.g., 12-24 hours) to allow for cell migration or invasion.
-
Quantification: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix, stain, and count the cells on the lower surface.
-
Data Analysis: Determine the concentration of the antagonist that inhibits cell migration/invasion by 50% (IC50).
HIV-1 Entry/Replication Inhibition Assay (PBMC Model)
This assay evaluates the capacity of a CXCR4 antagonist to block the entry and subsequent replication of X4-tropic HIV-1 strains in primary human cells.
-
PBMC Isolation and Stimulation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors and stimulate them with phytohemagglutinin (PHA) and Interleukin-2 (IL-2) to promote T-cell proliferation and CXCR4 expression.
-
Antagonist Pre-incubation: Pre-incubate the stimulated PBMCs with serial dilutions of the CXCR4 antagonist.
-
Viral Infection: Add a known amount of an X4-tropic HIV-1 strain to the cell cultures.
-
Culture and Monitoring: Culture the infected cells for several days, periodically collecting supernatant to measure viral replication.
-
Quantification: Viral replication is typically quantified by measuring the amount of HIV-1 p24 antigen in the culture supernatant using an ELISA.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the antagonist that inhibits viral replication by 50%.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the potency of a novel CXCR4 antagonist.
Caption: General Workflow for CXCR4 Antagonist Evaluation.
This guide serves as a starting point for comparing the potency of this compound with other novel CXCR4 antagonists. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific context of their own experimental systems when selecting a compound for further investigation.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. agilent.com [agilent.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eurofins Discoverx cAMP Hunter eXpress CXCR4 CHO-K1 GPCR Assay, 2-Plate | Fisher Scientific [fishersci.com]
- 6. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 7. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. Screen Quest™ Live Cell Chemokine (C-X-C motif) receptor CXCR4 cAMP Assay Service Pack | AAT Bioquest [aatbio.com]
- 10. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 11. cAMP Hunter™ eXpress CXCR4 CHO-K1 GPCR Assay [discoverx.com]
- 12. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Neutralization of HIV-1 Infection of Human Peripheral Blood Mononuclear Cells (PBMC) | Springer Nature Experiments [experiments.springernature.com]
- 15. corning.com [corning.com]
- 16. hiv.lanl.gov [hiv.lanl.gov]
Independent Validation of GSK812397's Antiviral Activity: A Comparative Guide
This guide provides an objective comparison of the antiviral activity of GSK812397 with alternative CXCR4 antagonists. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction to this compound and HIV-1 Entry Inhibition
This compound is a potent and selective, noncompetitive antagonist of the CXCR4 chemokine receptor.[1][2] This receptor is utilized by X4-tropic strains of the Human Immunodeficiency Virus-1 (HIV-1) to gain entry into host cells.[1][2] By binding to a site on the CXCR4 receptor distinct from the viral binding site, this compound induces a conformational change in the receptor, making it unfavorable for the virus to bind and initiate the fusion process.[2] This mechanism of action effectively blocks the replication of X4- and dual-tropic (X4R5) HIV-1 strains.[1][2] The development of CXCR4 antagonists like this compound represents a significant therapeutic strategy, particularly for patients who may harbor or develop resistance to other classes of antiretroviral drugs.
Comparative Antiviral Activity
The following tables summarize the in vitro antiviral potency and cytotoxicity of this compound in comparison to other notable CXCR4 antagonists: Plerixafor (AMD3100), AMD11070, and KRH-3955. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions. Variations in cell lines, viral strains, and assay methodologies can influence the results.
Table 1: In Vitro Antiviral Potency (EC50/IC50) against X4-tropic HIV-1
| Compound | Assay Type | Cell Line | Viral Strain | EC50/IC50 (nM) | Reference(s) |
| This compound | PBMC Assay | PBMCs | HIV-1 (various X4 isolates) | 4.60 ± 1.23 | [1][2] |
| Viral HOS Assay | HOS cells | HIV-1 (various X4 isolates) | 1.50 ± 0.21 | [1][2] | |
| Cell-Cell Fusion Assay | - | - | 0.56 ± 0.05 | [2] | |
| Plerixafor (AMD3100) | PBMC Assay | PBMCs | HIV-1 (NL4-3) | 65 - 130 | [3][4] |
| AMD11070 | Antiviral Assay | MT-4 cells | HIV-1 (NL4-3) | 1.3 | [3][4] |
| KRH-3955 | PBMC Assay | PBMCs | HIV-1 (NL4-3) | 0.23 - 1.3 | [3][4] |
Table 2: In Vitro Cytotoxicity (CC50) and Selectivity Index (SI)
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50)* | Reference(s) |
| This compound | Various | > 25 | > 16,667 (based on HOS assay EC50) | [1][2] |
| Plerixafor (AMD3100) | MT-4 cells | > 100 | > 1,538 (based on PBMC assay EC50) | [3][4] |
| AMD11070 | MT-4 cells | > 100 | > 76,923 (based on MT-4 assay EC50) | [3][4] |
| KRH-3955 | PBMCs | > 200 | > 153,846 (based on PBMC assay EC50) | [3][4] |
Note: The Selectivity Index is a critical measure of a drug's therapeutic window, representing the ratio of its cytotoxicity to its antiviral potency. A higher SI value indicates a more favorable safety profile. The SI values presented here are calculated based on the available EC50 and CC50 data and should be interpreted with caution due to the varied experimental sources.
Clinical Development Status
While this compound demonstrated potent preclinical antiviral activity, its current clinical development status for HIV-1 treatment is not publicly disclosed in detail. In comparison, the development of other CXCR4 antagonists has seen varied outcomes. The clinical development of AMD11070 for HIV was placed on hold due to findings of liver toxicity in long-term animal studies.[5] Plerixafor (AMD3100) , initially investigated as an anti-HIV agent, was subsequently repurposed and is now FDA-approved as a hematopoietic stem cell mobilizer for cancer patients.[6][7] KRH-3955 has shown promise in preclinical and in vivo models, but further clinical trial data in humans for HIV treatment is limited.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HIV-1 Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the ability of a compound to inhibit HIV-1 replication in primary human immune cells.
-
Cell Preparation: PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. The cells are stimulated with phytohemagglutinin (PHA) and cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and interleukin-2 (IL-2) to promote T-cell proliferation.
-
Infection and Treatment: Stimulated PBMCs are infected with a known titer of an X4-tropic HIV-1 strain (e.g., NL4-3). Simultaneously, the cells are treated with serial dilutions of the test compound (e.g., this compound).
-
Incubation and Monitoring: The infected and treated cells are incubated at 37°C in a 5% CO2 atmosphere for 7 days. The culture supernatant is collected at specified time points (e.g., day 3 and day 7).
-
Quantification of Viral Replication: The level of HIV-1 p24 antigen in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of p24 inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Luciferase-Based Viral Entry Assay (e.g., Viral HOS Assay)
This is a high-throughput assay to screen for inhibitors of HIV-1 entry.
-
Cell Line: A genetically engineered cell line, such as Human Osteosarcoma (HOS) cells expressing CD4, CXCR4, and a luciferase reporter gene under the control of the HIV-1 LTR promoter, is used.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are pre-incubated with serial dilutions of the test compound.
-
A known amount of HIV-1 virus (pseudotyped with an X4-tropic envelope protein) is added to the wells.
-
The plates are incubated for 48-72 hours to allow for viral entry and expression of the luciferase reporter gene.
-
A luciferase substrate is added to the wells, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis: The EC50 value is determined by calculating the compound concentration that causes a 50% reduction in luciferase activity compared to untreated, infected cells.
SDF-1α-Mediated Chemotaxis Assay
This assay evaluates the ability of a compound to block the chemotactic response of cells to the natural CXCR4 ligand, SDF-1α.
-
Cell Line: A cell line that endogenously expresses CXCR4, such as the human monocytic cell line U-937, is used.
-
Assay Setup: A transwell migration assay system (e.g., Boyden chamber) with a porous membrane is utilized.
-
Procedure:
-
The lower chamber of the transwell is filled with media containing a chemoattractant concentration of SDF-1α.
-
The upper chamber is seeded with U-937 cells that have been pre-incubated with various concentrations of the test compound.
-
The chamber is incubated for several hours to allow for cell migration through the porous membrane towards the SDF-1α gradient.
-
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the cell migration induced by SDF-1α, is calculated.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the intracellular calcium signaling cascade initiated by the binding of SDF-1α to CXCR4.
-
Cell Preparation: CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Measurement:
-
The baseline fluorescence of the dye-loaded cells is measured.
-
Cells are pre-incubated with the test compound.
-
SDF-1α is added to stimulate the cells, and the change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is recorded over time using a fluorometric plate reader.
-
-
Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits the SDF-1α-induced calcium flux by 50%.
Cytotoxicity Assay (MTT or XTT Assay)
This assay is performed to determine the concentration of a compound that is toxic to host cells.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells (e.g., PBMCs or the cell line used in the antiviral assay) are seeded in a 96-well plate.
-
The cells are incubated with serial dilutions of the test compound for a period similar to the antiviral assay (e.g., 3-7 days).
-
The MTT or XTT reagent is added to the wells, and the plates are incubated to allow for formazan formation.
-
A solubilizing agent is added (for MTT), and the absorbance is read using a spectrophotometer.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
Visualizations
HIV-1 Entry and Inhibition by a CXCR4 Antagonist
Caption: HIV-1 gp120 binds to CD4 and CXCR4 for cell entry. This compound blocks this interaction.
Experimental Workflow for Antiviral Compound Evaluation
Caption: Workflow for determining the antiviral efficacy and safety of a compound.
CXCR4 Signaling Pathway and Point of Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. annalsmedres.org [annalsmedres.org]
- 3. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proof of activity with AMD11070, an orally bioavailable inhibitor of CXCR4-tropic HIV type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mozobil® (Plerixafor, AMD3100), 10 years after its approval by the US Food and Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mozobil® (Plerixafor, AMD3100), 10 years after its approval by the US Food and Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel Orally Bioavailable CXCR4 Antagonists, KRH-3955 and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]
A Comparative Review of CXCR4 Antagonists: From Bench to Bedside
A comprehensive analysis of leading C-X-C Motif Chemokine Receptor 4 (CXCR4) antagonists, detailing their mechanism of action, comparative efficacy based on experimental data, and their progression into clinical applications. This guide is intended for researchers, scientists, and professionals in drug development.
The C-X-C Motif Chemokine Receptor 4 (CXCR4), and its exclusive ligand, Stromal Cell-Derived Factor-1 (SDF-1α, also known as CXCL12), form a critical signaling axis involved in a myriad of physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking.[1] However, the dysregulation of this axis is a key driver in the pathology of numerous diseases, most notably in cancer metastasis, where it facilitates the homing of tumor cells to organs expressing high levels of CXCL12, and in certain immunodeficiencies.[1][2][3] This central role has made CXCR4 an attractive therapeutic target, leading to the development of a diverse array of antagonists.
This review provides a comparative analysis of prominent CXCR4 antagonists, focusing on their performance in preclinical and clinical settings. We will delve into their binding affinities, in vitro functional inhibition, and in vivo efficacy, presenting quantitative data in a structured format for objective comparison. Furthermore, detailed methodologies for key experimental assays are provided to aid in the interpretation and replication of the cited data.
Prominent CXCR4 Antagonists: A Head-to-Head Comparison
Several classes of CXCR4 antagonists have been developed, ranging from small molecules to peptides. This review will focus on some of the most well-characterized and clinically relevant agents: Plerixafor (AMD3100), Motixafortide (BL-8040/BKT140), Mavorixafor (XOLREMDI), and the clinical-stage peptide LY2510924.
-
Plerixafor (Mozobil®): A bicyclam small molecule, Plerixafor was the first CXCR4 antagonist to receive FDA approval.[4] It functions by reversibly blocking the CXCR4 binding pocket, thereby inhibiting the anchoring of hematopoietic stem cells (HSCs) to the bone marrow niche and promoting their mobilization into the peripheral blood.[5][6][7] It is approved, in combination with granulocyte-colony stimulating factor (G-CSF), for HSC mobilization in patients with non-Hodgkin's lymphoma and multiple myeloma.[4][6]
-
Motixafortide (Aphexda™): A synthetic cyclic peptide antagonist, Motixafortide recently gained FDA approval for HSC mobilization in multiple myeloma patients.[8][9][10][11] It is characterized by its high affinity and prolonged receptor occupancy.[12][13] Its therapeutic applications are also being explored in pancreatic cancer and other solid tumors.[8][14]
-
Mavorixafor (Xolremdi™): An oral small-molecule CXCR4 antagonist, Mavorixafor was recently approved by the FDA for the treatment of WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, a rare primary immunodeficiency caused by gain-of-function mutations in the CXCR4 gene.[12][15] Its oral bioavailability represents a significant advancement in the administration of CXCR4-targeted therapies.
-
LY2510924: A potent and selective cyclic peptide CXCR4 antagonist that has been evaluated in clinical trials for various cancers.[7][9] Preclinical studies have demonstrated its ability to inhibit tumor growth and metastasis in several xenograft models.[7][9]
Quantitative Performance Analysis
The efficacy of these antagonists has been quantified using a variety of in vitro and in vivo assays. The following tables summarize key performance data, providing a basis for objective comparison.
Table 1: In Vitro Binding Affinity of CXCR4 Antagonists
| Antagonist | Assay Type | Cell Line/System | IC50 (nM) | Reference(s) |
| Plerixafor | ¹²⁵I-CXCL12 Competition | CHO-CXCR4 cells | 0.81 | [8] |
| ¹²⁵I-CXCL12 Competition | HEK293 cell membranes | 213.1 | [16] | |
| Anti-CXCR4 Ab (12G5) Competition | CHO cells | 51 - 65 | [16] | |
| CXCL12-mediated chemotaxis | Cell-free | 5.7 | [5][8][10][17] | |
| CXCR4 antagonism | Cell-free | 44 | [5][8][10][16][17] | |
| Motixafortide | ¹²⁵I-SDF-1α Competition | - | 0.8 - 9.1 | [12][13][18][19][20] |
| Mavorixafor | ¹²⁵I-SDF-1α Competition | - | 13 | [6] |
| LY2510924 | ¹²⁵I-SDF-1α Competition | - | 0.079 | [7][9] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the antagonist required to inhibit 50% of the specific binding of the radioligand or antibody.
Table 2: In Vitro Functional Activity of CXCR4 Antagonists
| Antagonist | Assay Type | Cell Line | IC50 (nM) | Reference(s) |
| Plerixafor | SDF-1 mediated GTP-binding | - | 27 | [8][10] |
| SDF-1 mediated Calcium Flux | CCRF-CEM cells | 572 | [8][10] | |
| SDF-1 stimulated Chemotaxis | - | 51 | [8][10] | |
| Mavorixafor | SDF-1 mediated Calcium Flux | - | 9.0 | [21] |
| SDF-1 stimulated Chemotaxis | - | 19.0 | [21] | |
| LY2510924 | SDF-1 induced GTP-binding | CEM cell membrane | 0.38 (Kb) | [7] |
| SDF-1 induced Cell Migration | U937 cells | 0.26 | [7][9] |
These assays measure the antagonist's ability to inhibit downstream signaling events and cellular functions mediated by CXCR4 activation.
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the CXCR4 signaling pathway and a typical experimental workflow for assessing antagonist efficacy.
Caption: CXCR4 Signaling Pathway.
Caption: Drug Discovery Workflow for CXCR4 Antagonists.
Experimental Protocols
Detailed and reproducible experimental design is paramount in drug discovery. Below are summaries of the methodologies for the key assays cited in this review.
CXCL12 Competition Binding Assay
This assay quantifies the ability of a test compound to compete with CXCL12 for binding to CXCR4.
-
Cell/Membrane Preparation: Cells endogenously expressing CXCR4 (e.g., Jurkat cells) or cells engineered to overexpress the receptor (e.g., CHO-CXCR4, HEK293-CXCR4) are used.[1] Alternatively, membrane preparations from these cells can be utilized.[8]
-
Competitive Binding: A constant concentration of a labeled ligand (e.g., radiolabeled ¹²⁵I-CXCL12 or fluorescently-labeled CXCL12) is incubated with the cells or membranes in the presence of varying concentrations of the unlabeled antagonist.[2][15]
-
Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then separated from the cell/membrane-bound ligand by filtration or centrifugation.[2][8]
-
Detection and Analysis: The amount of bound labeled ligand is quantified using a scintillation counter (for radiolabels) or a flow cytometer/plate reader (for fluorophores).[2][8] The data is then plotted to determine the IC50 value of the antagonist.
Calcium Flux Assay
This functional assay measures the inhibition of CXCL12-induced intracellular calcium mobilization, a key downstream signaling event.
-
Cell Loading: CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1, Fluo-8).[14][22][23] These dyes exhibit a change in fluorescence intensity upon binding to free intracellular calcium.
-
Baseline Measurement: A baseline fluorescence reading is taken using a flow cytometer or a fluorescence plate reader with kinetic reading capabilities.[24][25]
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the CXCR4 antagonist.
-
CXCL12 Stimulation: A fixed concentration of CXCL12 is added to the cells to stimulate CXCR4, and the resulting change in fluorescence is recorded over time.[24]
-
Data Analysis: The inhibition of the calcium flux by the antagonist is calculated relative to the response with CXCL12 alone, and an IC50 value is determined.
Cell Migration (Chemotaxis) Assay
This assay assesses the ability of an antagonist to block the directional migration of cells towards a CXCL12 gradient.
-
Assay Setup: A Boyden chamber or Transwell® insert system is typically used.[26][27] The lower chamber contains media with CXCL12 as a chemoattractant.
-
Cell Seeding: CXCR4-expressing cells, pre-incubated with or without the antagonist, are seeded into the upper chamber (the insert), which is separated from the lower chamber by a porous membrane.[27]
-
Incubation: The chamber is incubated for a period (e.g., 4-12 hours) to allow cells to migrate through the pores in the membrane towards the CXCL12 gradient.[27]
-
Quantification: The non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane or into the bottom chamber are fixed, stained, and counted using microscopy or a plate reader.[26] The percentage of inhibition is calculated to determine the antagonist's potency.
In Vivo Hematopoietic Stem Cell (HSC) Mobilization Assay
This in vivo assay evaluates the efficacy of CXCR4 antagonists in mobilizing HSCs from the bone marrow into the peripheral blood, a key clinical application.
-
Animal Model: Mice (e.g., C57BL/6) are commonly used.[28][29]
-
Drug Administration: The CXCR4 antagonist (e.g., Plerixafor) is administered, often in combination with G-CSF, via subcutaneous or intraperitoneal injection.[29][30]
-
Blood Collection: Peripheral blood is collected at various time points after administration.[28]
-
HSC Quantification: The number of mobilized HSCs (typically identified by surface markers like CD34+ or using lineage-/Sca-1+/c-Kit+ [LSK] markers in mice) in the blood is quantified by flow cytometry.[28][31] Alternatively, colony-forming unit (CFU) assays can be performed to assess the functional capacity of the mobilized progenitor cells.[31]
-
Data Analysis: The fold-increase in peripheral blood HSCs is calculated compared to baseline or vehicle-treated controls to determine the mobilizing efficacy of the antagonist.
Conclusion
The development of CXCR4 antagonists has transitioned from promising preclinical candidates to clinically approved therapeutics that address significant unmet medical needs. Plerixafor and the more recently approved Motixafortide and Mavorixafor have validated CXCR4 as a druggable target. While all three effectively antagonize the receptor, they differ in their molecular structure, approved indications, and routes of administration. The quantitative data from binding and functional assays reveal high potency for all these agents, with peptide-based antagonists like Motixafortide and LY2510924 often exhibiting exceptionally low nanomolar IC50 values. The continued exploration of this therapeutic class, including the development of new chemical entities and their application in combination therapies for cancer and other diseases, holds considerable promise for the future. The standardized experimental protocols outlined herein are crucial for the continued, rigorous evaluation of the next generation of CXCR4-targeted therapies.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 3. tandfonline.com [tandfonline.com]
- 4. In vitro and in vivo therapeutic efficacy of CXCR4 antagonist BKT140 against human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Mavorixafor | CXCR | TargetMol [targetmol.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Identification of LY2510924, a novel cyclic peptide CXCR4 antagonist that exhibits antitumor activities in solid tumor and breast cancer metastatic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Research Portal [scholarship.miami.edu]
- 14. bu.edu [bu.edu]
- 15. Video: Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions - Experiment [jove.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. glpbio.com [glpbio.com]
- 18. motixafortide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Motixafortide | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. researchgate.net [researchgate.net]
- 22. genscript.com [genscript.com]
- 23. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 24. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 25. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Hematopoietic Stem and Progenitor Cell Mobilization in Mice | Springer Nature Experiments [experiments.springernature.com]
- 29. In vivo hematopoietic stem cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ashpublications.org [ashpublications.org]
- 31. Mobilization of Hematopoietic Stem/Progenitor Cells: General Principles and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Maraviroc Resistance: A Comparative Analysis of GSK812397 for CXCR4-Tropic HIV-1
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a significant challenge in the long-term management of HIV-1 infection. Maraviroc, a CCR5 co-receptor antagonist, is a potent antiretroviral, but its efficacy is compromised when the virus either adapts to use the drug-bound CCR5 co-receptor or, more commonly, switches its co-receptor tropism from CCR5 to CXCR4. This shift to CXCR4-tropic (X4) or dual/mixed-tropic (R5/X4) strains necessitates a change in treatment strategy. This guide provides a comparative overview of GSK812397, a CXCR4 antagonist, and its potential role in the context of maraviroc resistance due to tropism switching.
Performance of this compound Against CXCR4-Tropic HIV-1
This compound is a potent and selective noncompetitive antagonist of the CXCR4 co-receptor.[1][2] Its mechanism of action makes it a targeted therapeutic option for HIV-1 strains that utilize CXCR4 for cell entry. Preclinical studies have demonstrated its significant in vitro activity against a broad range of X4 and dual-tropic clinical isolates.[1][2]
Quantitative Analysis of In Vitro Activity
The following table summarizes the in vitro inhibitory activity of this compound against various HIV-1 strains.
| Assay Type | Cell Line | HIV-1 Strain(s) | IC50 (nM) (mean ± SEM) | Reference |
| Antiviral Activity | Peripheral Blood Mononuclear Cells (PBMCs) | X4-tropic | 4.60 ± 1.23 | [1][2] |
| Antiviral Activity | Human Osteosarcoma (HOS) Cells | X4-tropic | 1.50 ± 0.21 | [1][2] |
| Functional Antagonism | HEK-293 cells expressing human CXCR4 | - | 2.41 ± 0.50 (SDF-1-mediated calcium release) | [1][2] |
| Functional Antagonism | U937 cells (endogenously expressing CXCR4) | - | 0.34 ± 0.01 (SDF-1-mediated chemotaxis) | [1] |
Note: The primary in vitro potency of this compound was not significantly altered by the presence of human serum proteins.[1][2]
Comparative Landscape for Maraviroc-Resistant, CXCR4-Tropic HIV-1
While direct head-to-head clinical trials comparing this compound with other specific agents in the context of maraviroc failure due to tropism switch are not available, the following table outlines the classes of antiretrovirals and specific drugs that are or could be considered for treating patients harboring CXCR4-tropic HIV-1.
| Drug Class | Drug(s) | Mechanism of Action | Relevance to Maraviroc-Resistant (X4-tropic) HIV-1 |
| CXCR4 Antagonists | This compound (investigational) | Blocks HIV-1 entry by binding to the CXCR4 co-receptor. | Directly targets the co-receptor used by the resistant virus. |
| Plerixafor (AMD3100) | A CXCR4 antagonist approved for stem cell mobilization, not for HIV-1 treatment.[3] | Has shown anti-HIV activity in vitro but is not used clinically for this indication. | |
| Entry Inhibitors | Ibalizumab | A post-attachment inhibitor that binds to CD4 and blocks viral entry of both CCR5- and CXCR4-tropic HIV-1.[4] | An effective option for treatment-experienced patients with multidrug-resistant HIV, including those with CXCR4-using strains. |
| Integrase Strand Transfer Inhibitors (INSTIs) | Dolutegravir, Bictegravir, Raltegravir, Elvitegravir | Inhibit the integration of viral DNA into the host cell genome.[4] | A cornerstone of modern antiretroviral therapy and effective against both CCR5- and CXCR4-tropic strains as part of a combination regimen. |
| Protease Inhibitors (PIs) | Darunavir, Atazanavir | Inhibit the viral protease enzyme, leading to the production of immature, non-infectious viral particles. | Potent options for treatment-experienced patients and are active against both tropisms. |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) | Various | Inhibit the viral reverse transcriptase enzyme. | Form the backbone of most antiretroviral regimens and are active regardless of co-receptor tropism. |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of antiviral activity. Below are generalized methodologies for key assays used in the evaluation of HIV co-receptor antagonists.
Phenotypic Co-receptor Tropism Assay (e.g., Trofile™ Assay)
This assay is used to determine the co-receptor usage (tropism) of a patient's HIV-1 strain.
-
Sample Collection: Patient plasma containing HIV-1 is collected.
-
Viral RNA Extraction and Amplification: Viral RNA is extracted, and the env gene, which encodes the gp120 protein responsible for co-receptor binding, is amplified by RT-PCR.
-
Recombinant Virus Production: The amplified patient-derived env genes are inserted into an HIV-1 vector that lacks its own env gene and contains a reporter gene (e.g., luciferase). These vectors are then used to produce pseudotyped viruses in a packaging cell line.
-
Infection of Target Cells: Target cell lines that express CD4 and either CCR5 or CXCR4 are infected with the patient-derived pseudoviruses.
-
Reporter Gene Assay: After a set incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase luminescence) is measured.
-
Tropism Determination: Infection of CCR5-expressing cells indicates a CCR5-tropic (R5) virus, infection of CXCR4-expressing cells indicates a CXCR4-tropic (X4) virus, and infection of both cell types indicates a dual/mixed-tropic (R5/X4) virus.[5]
Antiviral Drug Susceptibility Assay (Cell-Based)
This assay measures the ability of a compound to inhibit HIV-1 replication in cell culture.
-
Cell Preparation: Suitable target cells, such as PBMCs or an immortalized T-cell line, are prepared and plated in a multi-well format.[6]
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted to create a range of concentrations.
-
Infection: The target cells are infected with a known amount of an HIV-1 laboratory strain or a clinical isolate in the presence of the various concentrations of the test compound.
-
Incubation: The infected cells are incubated for a period of 3-7 days to allow for viral replication.
-
Measurement of Viral Replication: Viral replication is quantified by measuring a viral marker, such as p24 antigen concentration in the culture supernatant using an ELISA, or by measuring the activity of a reporter gene (e.g., luciferase) if a reporter virus is used.[6]
-
Data Analysis: The percentage of viral inhibition at each drug concentration is calculated relative to a no-drug control. The 50% inhibitory concentration (IC50) is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[7]
Visualizations
HIV-1 Entry and Mechanism of Maraviroc Resistance
Caption: Mechanism of HIV-1 entry, maraviroc action, and resistance via tropism switch.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound activity against maraviroc-resistant HIV-1.
References
- 1. Blockade of X4-Tropic HIV-1 Cellular Entry by this compound, a Potent Noncompetitive CXCR4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of X4-tropic HIV-1 cellular entry by this compound, a potent noncompetitive CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR5/CXCR4 Dual Antagonism for the Improvement of HIV Infection Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of HIV/AIDS - Wikipedia [en.wikipedia.org]
- 5. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro evaluation of experimental agents for anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GSK812397: A Guide for Laboratory Professionals
For researchers and scientists working with the investigational CXCR4 antagonist GSK812397, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not publicly available, a comprehensive approach based on established guidelines for chemical waste management provides a clear path forward. This guide offers essential, step-by-step information to facilitate the safe and compliant disposal of this research compound.
At its core, the disposal of any chemical waste, including this compound, should adhere to the principle of responsible waste stream management. This involves a systematic process of identification, segregation, containment, and professional disposal. Laboratories are urged to consult their institution's Environmental Health and Safety (EHS) department for specific requirements and to ensure full compliance with local and national regulations.
Key Disposal Considerations
A summary of the crucial parameters for the handling and disposal of this compound, based on general laboratory chemical safety protocols, is presented below.
| Parameter | Guideline | Source |
| Waste Identification | Classify as non-hazardous chemical waste for shipping purposes, but handle with caution in a laboratory setting. Treat as a potentially bioactive compound. | [1] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn when handling the compound or its waste. | General Laboratory Practice |
| Segregation | Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials should be kept separate. | [2][3] |
| Containerization | Use a dedicated, properly sealed, and clearly labeled waste container. The container must be compatible with the chemical. | [2][4] |
| Labeling | Label the waste container with "Hazardous Waste," the full chemical name "this compound," the quantity, and the date of accumulation. | [3][4] |
| Storage | Store the waste container in a designated, secure area away from general laboratory traffic and incompatible materials. | [1][3] |
| Disposal Method | Arrange for pickup and disposal by a licensed hazardous waste disposal service. Do not dispose of down the drain or in regular trash. | [2][4] |
| Empty Containers | Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the label and dispose of the container according to institutional guidelines. | [3][5] |
Disposal Workflow
The logical progression for the proper disposal of this compound is outlined in the following diagram. This workflow emphasizes a structured approach to waste management, from the point of generation to final disposal.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the following general procedures should be adapted to your laboratory's specific context and in consultation with your EHS department.
Protocol for Disposal of Solid this compound
-
Preparation : Ensure all necessary PPE is worn. Prepare a designated hazardous waste container that is clean, dry, and compatible with this compound.
-
Labeling : Affix a hazardous waste label to the container, filling in all required information.
-
Transfer : Carefully transfer the solid this compound waste into the labeled container, minimizing the creation of dust.
-
Sealing : Securely seal the container.
-
Storage : Place the sealed container in the laboratory's designated hazardous waste accumulation area.
-
Disposal : Contact your institution's EHS department to schedule a pickup for disposal.
Protocol for Disposal of this compound in Solution
-
Preparation and Labeling : Follow the same preparation and labeling steps as for solid waste.
-
Transfer : Carefully pour the this compound solution into the labeled waste container. Do not overfill.
-
Sealing, Storage, and Disposal : Follow the same sealing, storage, and disposal steps as for solid waste.
Protocol for Decontamination of Empty Containers
-
Initial Rinse : Rinse the empty container with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble) three times.
-
Collect Rinsate : Each rinse should be collected and transferred to the appropriate hazardous waste container for this compound solutions.
-
Final Rinse : After the solvent rinses, a final rinse with water may be appropriate, depending on the solvent used. This rinsate should also be collected as hazardous waste.
-
Container Disposal : Once triple-rinsed, deface or remove the original label and dispose of the container as non-hazardous waste, in accordance with your institution's policies.[3][5]
By adhering to these general yet crucial procedures, laboratories can ensure the safe and responsible disposal of this compound, thereby protecting personnel and the environment. Always prioritize consultation with your institution's safety officers to align with specific protocols and regulatory requirements.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Handling Precautions for GSK812397
FOR RESEARCH USE ONLY. Not for human or veterinary use.
GSK812397 is a potent CXCR4 antagonist being investigated for its potential in HIV treatment. As an investigational compound, its full toxicological properties have not been completely characterized. Therefore, it is imperative that researchers, scientists, and drug development professionals handle this compound with a high degree of caution, adhering to stringent safety protocols to minimize potential exposure. The following guidelines provide essential, immediate safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The minimum required PPE for handling this compound is outlined below. It is crucial to always wear the appropriate PPE when handling the compound in any form (solid or in solution).
| PPE Category | Minimum Requirement | Recommended for Higher Risk Activities* |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended) | Chemical-resistant gloves (consult manufacturer's compatibility chart) |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles |
| Body Protection | Laboratory coat | Chemical-resistant apron over a lab coat |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | Use of a respirator may be necessary if there is a risk of aerosolization or if working with larger quantities. A risk assessment should be conducted. |
| Footwear | Closed-toe shoes | --- |
*Higher-risk activities include, but are not limited to, weighing and dispensing the solid compound, preparing stock solutions, and any procedure with a potential for splashing or aerosol generation.
Handling and Operational Plan
Adherence to a strict operational plan is critical for ensuring safety and maintaining the integrity of the research.
Engineering Controls:
-
Ventilation: All work with this compound, especially with the solid form, should be conducted in a certified chemical fume hood or other approved ventilated enclosure.
-
Containment: For procedures with a high risk of aerosol generation, consider using a glove box or other containment solutions.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The designated work area within the fume hood should be clean and uncluttered.
-
Weighing: To minimize the risk of inhalation, weigh the solid compound carefully within the fume hood. Use appropriate tools to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Transport: When moving the compound or its solutions, use secondary containment, such as a sealed, unbreakable container.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and weighing paper should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container.
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.
Experimental Protocols
Given that this compound is a research compound, specific experimental protocols for its handling safety have not been published. The safety recommendations provided here are based on established best practices for handling potent, novel chemical entities in a laboratory setting. A thorough risk assessment should be conducted before undertaking any new procedure involving this compound.[1][2][3][4][5]
Visualizing Safety and Handling Workflows
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the recommended workflows.
Caption: Workflow for Handling this compound.
Caption: PPE Selection Decision Tree.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
